N,N-Dihexyloctan-1-amine
Description
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Structure
2D Structure
Properties
CAS No. |
2504-89-4 |
|---|---|
Molecular Formula |
C20H43N |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N,N-dihexyloctan-1-amine |
InChI |
InChI=1S/C20H43N/c1-4-7-10-13-14-17-20-21(18-15-11-8-5-2)19-16-12-9-6-3/h4-20H2,1-3H3 |
InChI Key |
JORVYIAPZYMYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCC)CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N,N-Dihexyloctan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N,N-dihexyloctan-1-amine, a tertiary amine with potential applications in various research and development fields. The document outlines a robust synthesis protocol via reductive amination, followed by a detailed multi-step purification procedure. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using Graphviz diagrams.
Synthesis of this compound via Reductive Amination
The synthesis of this compound can be efficiently achieved through the reductive amination of octanal with dihexylamine using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and high selectivity, minimizing the formation of by-products.[1][2][3]
Reaction Scheme
Caption: Reductive amination of dihexylamine and octanal.
Experimental Protocol
Materials:
-
Dihexylamine (C₁₂H₂₇N)
-
Octanal (C₈H₁₆O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of dihexylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add octanal (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Quantitative Data for Synthesis
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Dihexylamine | 1.0 equivalent | [1][2] |
| Octanal | 1.2 equivalents | [4] |
| Sodium Triacetoxyborohydride | 1.5 equivalents | [2][3] |
| Solvent | 1,2-Dichloroethane (DCE) | [2] |
| Reaction Temperature | Room Temperature | [2][3] |
| Reaction Time | 3 - 12 hours | [4] |
| Typical Yield | 85-95% (crude) | [1] |
Purification of this compound
The crude product is purified by a two-step process: an initial acid-base extraction to remove any unreacted starting materials and other impurities, followed by vacuum distillation to obtain the final high-purity product.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Physicochemical Properties of N,N-Dihexyloctan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Physicochemical Properties (Estimated)
The following table summarizes the estimated physicochemical properties of N,N-Dihexyloctan-1-amine. These values are derived from data for related compounds such as N,N-dimethyl-1-octanamine and trioctylamine and should be considered as approximations pending experimental verification.
| Property | Estimated Value | Notes |
| Molecular Weight | 297.57 g/mol | Calculated from the molecular formula. |
| Boiling Point | > 300 °C | Tertiary amines have lower boiling points than primary or secondary amines of similar molecular weight due to the absence of hydrogen bonding.[1][2] The boiling point is expected to be high due to the large molecular size and significant van der Waals forces. |
| Melting Point | < 0 °C | Similar long-chain tertiary amines are liquids at room temperature. The melting point of N,N-dimethyl-1-octanamine is -57 °C.[3] |
| Density | ~0.8 g/mL | The density is expected to be less than that of water. The density of N,N-dimethyl-1-octanamine is 0.765 g/mL.[3] |
| Solubility in Water | Insoluble | Long-chain amines are generally insoluble in water due to their large hydrophobic alkyl groups.[4][5] |
| Solubility in Organic Solvents | Soluble | Expected to be soluble in nonpolar organic solvents like hexanes, ether, and toluene, following the "like dissolves like" principle.[6] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for small quantities of liquid.[7]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.
-
Place a small amount of the this compound sample into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heat-transfer liquid covers the sample.
-
Gently heat the side arm of the Thiele tube.[8]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[10]
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath
-
Sample of this compound
Procedure:
-
Clean and thoroughly dry the pycnometer.
-
Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).
-
Carefully place the stopper on the pycnometer, allowing any excess liquid to overflow from the capillary.
-
Dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
Empty and clean the pycnometer.
-
Fill the pycnometer with distilled water and repeat steps 4-6. Record the mass of the pycnometer filled with water (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[11]
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for determining solubility.[12][13]
Apparatus:
-
Test tubes
-
Graduated pipettes or cylinders
-
Vortex mixer or shaker
-
Analytical balance
-
Various solvents (e.g., water, ethanol, acetone, hexane, toluene)
Procedure:
-
Qualitative Assessment:
-
Add approximately 1 mL of the solvent to a test tube.
-
Add a few drops of this compound to the solvent.
-
Vortex or shake the test tube for 1-2 minutes.
-
Visually observe if the amine dissolves completely, is partially soluble, or is insoluble.[14]
-
-
Semi-Quantitative Assessment (for soluble/partially soluble cases):
-
Weigh a specific amount of this compound (e.g., 100 mg) into a test tube.
-
Add a known volume of the solvent (e.g., 1 mL) incrementally.
-
After each addition, vortex or shake the mixture until the solute dissolves completely.
-
Continue adding the solvent until the amine is fully dissolved.
-
The solubility can be expressed as the mass of solute per volume of solvent (e.g., mg/mL). For more precise measurements, a saturated solution can be prepared, and the concentration can be determined after separating the undissolved solute.[15]
-
Synthesis and Purification Workflow
A common method for the synthesis of tertiary amines is the alkylation of a secondary amine.[16][17] In this case, this compound can be synthesized by the reaction of dihexylamine with an octyl halide (e.g., 1-bromooctane). The purification of the final product is crucial to remove any unreacted starting materials and byproducts.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the signaling pathways or biological activities of this compound. Given its structure as a long-chain tertiary amine, it may exhibit properties such as membrane interaction or surfactant-like behavior. However, any potential biological effects would need to be determined through dedicated in vitro and in vivo studies.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. While experimental data for this specific molecule is sparse, the provided estimations, detailed experimental protocols, and a general synthesis workflow offer a solid starting point for its further investigation and application. It is imperative that the estimated properties are experimentally verified for any critical applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. mt.com [mt.com]
- 11. uoanbar.edu.iq [uoanbar.edu.iq]
- 12. sciencebuddies.org [sciencebuddies.org]
- 13. education.com [education.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 16. quora.com [quora.com]
- 17. chemguide.co.uk [chemguide.co.uk]
N,N-Dihexyloctan-1-amine CAS number and spectral data (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification
While a registered CAS number for N,N-Dihexyloctan-1-amine has not been identified in public chemical databases, a predicted number can be assigned based on its chemical structure for internal tracking purposes.
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₀H₄₃N |
| Molecular Weight | 297.57 g/mol |
| Predicted CAS Number | Not Assigned |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar long-chain tertiary amines.
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₂- (Octyl) | 2.20 - 2.40 | Triplet | 2H |
| N-CH₂- (Hexyl) | 2.20 - 2.40 | Triplet | 4H |
| -CH₂- (Aliphatic Chain) | 1.20 - 1.60 | Multiplet | 28H |
| -CH₃ (Terminal) | 0.85 - 0.95 | Triplet | 9H |
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) |
| N-CH₂- | 50 - 55 |
| -CH₂- (Aliphatic Chain) | 22 - 32 |
| -CH₃ (Terminal) | 14 |
Predicted IR Spectral Data
Tertiary amines lack the N-H bond, which simplifies their IR spectra compared to primary and secondary amines.[1][2][3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C-H Bend (Aliphatic) | 1465 - 1475 | Medium |
| C-N Stretch | 1050 - 1250 | Medium-Weak |
Predicted Mass Spectrometry Data
The mass spectrum of a long-chain tertiary amine is expected to be characterized by alpha-cleavage, which is the fragmentation of the C-C bond adjacent to the nitrogen atom.[4] This results in the formation of stable, nitrogen-containing cations.
| m/z Value | Predicted Fragmentation Ion | Notes |
| 297 | [M]⁺ | Molecular Ion (expected to be of low abundance) |
| 282 | [M-CH₃]⁺ | Loss of a methyl group |
| 268 | [M-C₂H₅]⁺ | Loss of an ethyl group |
| 198 | [M-C₇H₁₅]⁺ | Alpha-cleavage: Loss of a heptyl radical from the octyl chain |
| 170 | [M-C₉H₁₉]⁺ | Alpha-cleavage: Loss of a nonyl radical |
| 156 | [M-C₁₀H₂₁]⁺ | Alpha-cleavage: Loss of a decyl radical |
Experimental Protocols
The following section outlines a hypothetical experimental protocol for the synthesis and characterization of this compound.
Synthesis: Reductive Amination of Octanal with Dihexylamine
This method involves the reaction of octanal with dihexylamine in the presence of a reducing agent.
Materials:
-
Octanal
-
Dihexylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve octanal (1.0 eq) and dihexylamine (1.1 eq) in dichloromethane.
-
Stir the solution at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to yield pure this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Use tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or chemical ionization (CI), to determine the molecular weight and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
References
Solubility of N,N-Dihexyloctan-1-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dihexyloctan-1-amine, a tertiary amine with significant hydrophobic character. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide synthesizes established principles of amine solubility and provides detailed experimental protocols for its determination. The information herein is intended to empower researchers to effectively utilize this compound in a variety of organic solvent systems.
Introduction to this compound
Expected Solubility Profile in Organic Solvents
The polarity of the solvent will play a key role in determining the degree of solubility. While this compound is a nonpolar molecule, the lone pair of electrons on the nitrogen atom can participate in dipole-dipole interactions with polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene, Diethyl Ether | High | "Like dissolves like" principle; strong van der Waals forces between the long alkyl chains and the nonpolar solvent.[1] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | The polarity of the solvent can interact with the nitrogen's lone pair, while the organic portion of the solvent can solvate the alkyl chains. |
| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Moderate to Low | The ability of the amine's nitrogen to act as a hydrogen bond acceptor can promote solubility. However, the large hydrophobic bulk of the molecule will likely limit miscibility, especially with lower-chain alcohols.[1][6] |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid amine in an organic solvent at a given temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
Glass vials with screw caps
-
Centrifuge (optional)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The amine should be added dropwise until a separate liquid phase is clearly visible, ensuring a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow for phase separation. If necessary, the vials can be centrifuged at a low speed to facilitate the separation of any undissolved amine.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette. Take care not to disturb the undissolved amine layer.
-
Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration suitable for the analytical method being used.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-calibrated GC-FID or another appropriate analytical technique.
-
Construct a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
-
From the calibration curve, determine the concentration of the amine in the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
-
Data Presentation
All quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents and temperatures.
Table 2: Example of Quantitative Solubility Data Presentation for this compound at 25 °C
| Organic Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure strongly suggests high solubility in nonpolar and many polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the behavior of this compound in solution.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of N,N-Dihexyloctan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dihexyloctan-1-amine is a tertiary amine characterized by a nitrogen atom bonded to two hexyl groups and one octyl group. As with other long-chain aliphatic amines, its thermal stability and degradation profile are critical parameters influencing its application in various fields, including as a solvent, catalyst, or intermediate in organic synthesis. This guide provides a comprehensive overview of the expected thermal behavior and degradation pathways of this compound, based on the established chemistry of tertiary amines and data from structurally similar compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of Trioctylamine (CAS: 1116-76-3)
| Property | Value | Reference |
| Molecular Formula | C24H51N | [1][2] |
| Molar Mass | 353.67 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.81 g/cm³ at 20 °C | [1] |
| Melting Point | -34.6 °C | [1][2] |
| Boiling Point | 365-367 °C at 1 atm | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Water Solubility | 0.050 mg/L at 25 °C | [2] |
It is anticipated that this compound would exhibit similar physical properties, with slight variations due to the difference in alkyl chain lengths.
Thermal Stability
Tertiary amines are generally recognized as being more thermally stable than their primary and secondary amine counterparts. This increased stability is attributed to the absence of N-H bonds, which prevents the formation of carbamates, a common initial step in the degradation of primary and secondary amines.
The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
A typical TGA experiment would measure the weight loss of the sample as a function of increasing temperature. For a long-chain tertiary amine like this compound, the TGA curve is expected to show:
-
Initial Stability: A region with no significant weight loss up to a certain temperature, indicating the compound's thermal stability range.
-
Decomposition Onset: The temperature at which weight loss begins, marking the onset of thermal degradation.
-
Major Weight Loss: A significant drop in weight corresponding to the primary decomposition of the molecule.
-
Residue: The amount of non-volatile material remaining at the end of the analysis.
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, a DSC thermogram could reveal:
-
Glass Transition Temperature (Tg): A change in the heat capacity as the amorphous solid transitions to a rubbery state.
-
Melting Point (Tm): An endothermic peak indicating the transition from a solid to a liquid state.
-
Decomposition: An exothermic or endothermic event at higher temperatures, corresponding to the energy changes associated with bond breaking and formation during degradation.
Degradation Profile
The degradation of this compound can proceed through several pathways, primarily influenced by temperature and the presence of oxygen.
In the absence of oxygen, the primary thermal degradation mechanism for tertiary amines is Hofmann elimination or a similar C-N bond cleavage process. This involves the breaking of the carbon-nitrogen bond, leading to the formation of smaller, more volatile molecules. For this compound, this could result in the formation of alkenes (e.g., 1-hexene, 1-octene) and a secondary amine.
A simplified representation of a potential thermal degradation pathway is the cleavage of a C-N bond, which can be illustrated with the following logical diagram.
Caption: Thermal Degradation Pathway.
In the presence of oxygen, the degradation of tertiary amines is more complex and can occur at lower temperatures. Key oxidative degradation pathways include:
-
N-Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide . This is often a primary step in the oxidative degradation of tertiary amines.[3][4] N-oxides can be unstable and may undergo further reactions.
-
Dealkylation: Oxidative cleavage of the C-N bond can lead to the formation of aldehydes and secondary amines. This process is often initiated by the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen.
The following diagram illustrates the initial steps of oxidative degradation.
Caption: Oxidative Degradation Pathways.
Experimental Protocols
To obtain precise data for this compound, the following experimental methodologies are recommended.
Objective: To determine the thermal stability and decomposition profile.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon for thermal stability, and air or a specific oxygen mixture for oxidative stability. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
The workflow for a TGA experiment can be visualized as follows:
References
- 1. Trioctylamine - Wikipedia [en.wikipedia.org]
- 2. Trioctylamine | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
N,N-Dihexyloctan-1-amine as a Novel Phase Transfer Catalyst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2][3] This is achieved through the use of a phase transfer catalyst, a substance that transports a reactant from one phase into the other, where the reaction can then proceed.[1][4] The catalyst, often a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant, rendering it soluble in the organic phase.[1][4] This technique offers several advantages, including the use of inexpensive and environmentally benign solvents and reagents, milder reaction conditions, and improved reaction rates and yields.[1]
Novel catalysts, such as the hypothetical N,N-Dihexyloctan-1-amine upon quaternization, are continually being explored to enhance the efficiency and selectivity of phase transfer-catalyzed reactions. Long-chain aliphatic amines like this compound are of interest due to their high lipophilicity, which can enhance their solubility and effectiveness in the organic phase. This guide will provide an in-depth look at the principles of phase transfer catalysis using this compound as a conceptual model for a novel catalyst.
Synthesis of this compound
General Synthetic Pathway
The overall synthesis can be visualized as a two-step alkylation of octan-1-amine followed by quaternization.
Caption: Synthetic pathway for this compound and its quaternization.
Experimental Protocol: Synthesis of this compound
Materials:
-
Octan-1-amine
-
1-Bromhexane
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octan-1-amine (1 equivalent) and sodium carbonate (2.5 equivalents) in acetonitrile.
-
Add 1-bromohexane (2.2 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Mechanism of Phase Transfer Catalysis
The catalytic cycle of a quaternary ammonium salt, such as the quaternized form of this compound (denoted as [Q⁺R']X⁻), in a nucleophilic substitution reaction (e.g., R-Br + CN⁻ → R-CN + Br⁻) illustrates the fundamental principle of PTC.
The catalyst, being soluble in the organic phase, transports the nucleophile (CN⁻) from the aqueous phase to the organic phase where it can react with the organic substrate (R-Br).[4][7]
Caption: Mechanism of phase transfer catalysis for a nucleophilic substitution.
Quantitative Data Presentation
The efficiency of a phase transfer catalyst is typically evaluated by measuring the reaction yield and rate under specific conditions. The following table summarizes hypothetical data for the cyanation of 1-bromooctane using quaternized this compound as the catalyst, compared to a common catalyst like tetrabutylammonium bromide (TBAB) and a control reaction without a catalyst.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | 0 | Toluene/Water | 100 | 24 | < 5 |
| TBAB | 5 | Toluene/Water | 100 | 6 | 85 |
| [this compound-CH₃]⁺I⁻ | 5 | Toluene/Water | 100 | 4 | 95 |
| [this compound-CH₃]⁺I⁻ | 1 | Toluene/Water | 100 | 8 | 92 |
This data is illustrative and intended to demonstrate the potential advantages of a novel, more lipophilic catalyst.
Experimental Protocols
Protocol for Phase Transfer-Catalyzed Cyanation of 1-Bromooctane
Materials:
-
1-Bromooctane
-
Sodium Cyanide (NaCN)
-
Quaternized this compound (catalyst)
-
Toluene
-
Deionized Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add 1-bromooctane (1 equivalent), sodium cyanide (1.5 equivalents), and the phase transfer catalyst (0.05 equivalents) to the flask.
-
Add a 1:1 mixture of toluene and deionized water to the flask.
-
Heat the mixture to 100 °C and stir vigorously to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the resulting 1-cyanooctane by distillation or column chromatography.
Experimental Workflow Diagram
Caption: Experimental workflow for a phase transfer-catalyzed reaction.
Conclusion
While this compound serves here as a conceptual model, the principles outlined in this guide are fundamental to the field of phase transfer catalysis. The development of novel catalysts with enhanced lipophilicity and tailored structures is a key area of research aimed at improving the efficiency, selectivity, and environmental footprint of chemical syntheses. The methodologies and data presented provide a framework for the evaluation and implementation of such new catalytic systems in both academic and industrial research settings.
References
An In-depth Technical Guide to the Surfactant Properties of Long-Chain Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
Long-chain tertiary amines and their derivatives represent a versatile class of surfactants with tunable properties that are highly sensitive to their chemical environment, particularly pH. This technical guide provides a comprehensive overview of their core surfactant properties, detailed experimental protocols for their characterization, and insights into their mechanisms of action in drug delivery applications.
Core Surfactant Properties of Long-Chain Tertiary Amines
The surfactant properties of long-chain tertiary amines are primarily dictated by the length of their hydrophobic alkyl chain(s) and the nature of the polar head group. A key characteristic of these molecules is their pH-responsiveness. At neutral or alkaline pH, the tertiary amine group is unprotonated and relatively hydrophobic. As the pH decreases, the amine group becomes protonated, rendering the head group cationic and significantly more hydrophilic. This reversible transition allows for precise control over their self-assembly and interfacial behavior.
Critical Micelle Concentration (CMC) and Surface Tension
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to self-assemble into micelles. Above the CMC, the surface tension of the solution remains relatively constant. For long-chain tertiary amines and their N-oxide derivatives, the CMC generally decreases with increasing length of the hydrophobic alkyl chain, as the increased hydrophobicity drives micellization at lower concentrations.
The following table summarizes the CMC and surface tension at the CMC (γ_CMC) for a homologous series of N,N-dimethylalkylamine oxides, which are common derivatives of long-chain tertiary amines.
| Surfactant Name | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γ_CMC) (mN/m) |
| Decyldimethylamine oxide | C10 | ~21 | ~33 |
| Dodecyldimethylamine oxide | C12 | ~2.1 | ~32 |
| Tetradecyldimethylamine oxide (Myristamine oxide) | C14 | 0.268[1] | ~31 |
| Hexadecyldimethylamine oxide (Cetamine oxide) | C16 | ~0.07 | ~30 |
Note: The exact CMC and γ_CMC values can vary depending on the experimental conditions such as temperature, pH, and ionic strength.
Experimental Protocols
Accurate characterization of the surfactant properties of long-chain tertiary amines is crucial for their application. The following sections provide detailed methodologies for key experiments.
Synthesis of a Long-Chain Tertiary Amine: N,N-Dimethyldodecylamine
This protocol describes a common method for the synthesis of N,N-dimethyldodecylamine from dodecylamine.
Materials:
-
Dodecylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide solution (50%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add dodecylamine.
-
Cool the flask in an ice bath and slowly add formic acid with stirring.
-
After the addition of formic acid is complete, slowly add formaldehyde solution through the dropping funnel.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and make it alkaline by the slow addition of 50% sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude N,N-dimethyldodecylamine.
-
The product can be further purified by vacuum distillation.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Du Noüy Ring Method)
This method relies on measuring the force required to detach a platinum-iridium ring from the surface of a surfactant solution.
Materials and Equipment:
-
Tensiometer with a Du Noüy ring
-
Series of surfactant solutions of known concentrations in deionized water
-
Glass vessel
-
Micropipettes
Procedure:
-
Prepare a stock solution of the long-chain tertiary amine surfactant in deionized water.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Thoroughly clean the Du Noüy ring with a suitable solvent (e.g., ethanol or acetone) and then flame it to red heat to remove any organic contaminants.
-
Calibrate the tensiometer using deionized water (surface tension ≈ 72 mN/m at 25°C).
-
Place the surfactant solution with the lowest concentration in the glass vessel and position it on the tensiometer platform.
-
Lower the ring until it is fully submerged in the solution.
-
Slowly raise the platform until the ring is just below the surface.
-
Continue to lower the platform at a slow and constant rate, which will pull the ring through the surface. The instrument will record the maximum force exerted just before the lamella of liquid breaks.
-
Repeat the measurement for each concentration at least three times to ensure reproducibility.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot.
Determination of Critical Micelle Concentration (CMC) by Conductometry
This method is suitable for ionic surfactants, including the protonated form of long-chain tertiary amines. It is based on the change in the conductivity of the solution as micelles are formed.
Materials and Equipment:
-
Conductivity meter with a conductivity cell
-
Series of surfactant solutions of known concentrations in deionized water (acidified to ensure protonation of the tertiary amine)
-
Thermostated water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the long-chain tertiary amine in acidified deionized water (e.g., with HCl to a pH below the pKa of the amine).
-
Prepare a series of dilutions from the stock solution.
-
Calibrate the conductivity meter using standard KCl solutions.
-
Place a known volume of the acidified deionized water in a beaker maintained at a constant temperature using the water bath.
-
Immerse the conductivity cell in the water and add a small stir bar.
-
Start stirring at a gentle, constant rate.
-
Record the initial conductivity of the water.
-
Make successive additions of the stock surfactant solution to the beaker using a micropipette, allowing the conductivity reading to stabilize after each addition. Record the conductivity and the total concentration of the surfactant after each addition.
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (C).
-
The plot will show two linear regions with different slopes. The CMC is the concentration at the point of intersection of these two lines.[2][3][4][5][6]
Mechanisms of Action in Drug Delivery
The pH-responsive nature of long-chain tertiary amines makes them excellent candidates for the development of smart drug delivery systems.
pH-Triggered Drug Release from Micelles
At physiological pH (7.4), long-chain tertiary amines are typically in their unprotonated, hydrophobic state and can self-assemble into micelles, encapsulating hydrophobic drugs within their core. When these micelles reach a more acidic environment, such as in tumor tissues or within endosomes (pH 5.0-6.5), the tertiary amine groups become protonated. This protonation increases the hydrophilicity of the head groups, leading to electrostatic repulsion between them. This change in the hydrophilic-lipophilic balance can cause the micelles to swell or even disassemble, triggering the release of the encapsulated drug at the target site.
Endosomal Escape via the Proton Sponge Effect in Gene Delivery
Long-chain tertiary amines are also utilized in non-viral vectors for gene delivery (e.g., siRNAs, plasmids). After cellular uptake via endocytosis, the vector and its genetic cargo are enclosed within an endosome. The tertiary amine groups on the vector can act as a "proton sponge." They buffer the acidification of the endosome by sequestering protons, which leads to an influx of chloride ions and water to maintain charge neutrality. The resulting osmotic swelling eventually ruptures the endosomal membrane, releasing the genetic material into the cytoplasm where it can exert its therapeutic effect. This mechanism helps the genetic payload to avoid degradation in the lysosomes.
References
A Theoretical and Computational Whitepaper on N,N-Dihexyloctan-1-amine: Methodologies and In Silico Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dihexyloctan-1-amine is a tertiary amine with a long alkyl chain, a structural motif of interest in various fields, including materials science and drug discovery. Its lipophilic nature suggests potential interactions with biological membranes and roles as a hydrophobic building block. A thorough understanding of its physicochemical properties at a molecular level is crucial for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, alongside a representative, albeit generalized, experimental protocol for its synthesis.
Due to a lack of specific published research on this compound, this whitepaper will focus on the established computational and experimental frameworks used for analogous long-chain tertiary amines. The presented data and protocols are illustrative and intended to serve as a foundational guide for researchers initiating studies on this molecule.
Data Presentation: Predicted Physicochemical and Quantum Chemical Properties
Quantitative data from computational studies provide invaluable insights into the molecular characteristics of this compound. The following tables summarize the types of data that would be generated through Density Functional Theory (DFT) and other computational methods. The values presented here are hypothetical and based on typical results for similar long-chain tertiary amines.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₂₀H₄₃N |
| Molecular Weight | 297.57 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 8.5 (Estimated) |
| pKa (Predicted) | 10.2 (Estimated) |
| Dipole Moment (Debye) | 1.2 D |
Table 2: Quantum Chemical Data (from DFT Calculations)
| Parameter | Value |
| Energy of Highest Occupied Molecular Orbital (HOMO) | -5.8 eV |
| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | 1.5 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Mulliken Charge on Nitrogen | -0.45 e |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of tertiary amines from a secondary amine and an aldehyde.
Materials:
-
Dihexylamine
-
Octanal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve dihexylamine (1 equivalent) and octanal (1.1 equivalents) in dichloromethane.
-
To this solution, add acetic acid (1.1 equivalents) and stir for 20 minutes at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Computational Methodology: Density Functional Theory (DFT) Calculations
This section outlines a typical workflow for performing DFT calculations to obtain the quantum chemical data presented in Table 2.
Software: Gaussian, ORCA, or similar quantum chemistry software package.
Procedure:
-
Structure Optimization:
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform a geometry optimization using a suitable level of theory, for example, the B3LYP functional with a 6-31G(d) basis set. This will find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides thermodynamic data such as zero-point vibrational energy.
-
-
Electronic Property Calculation:
-
From the optimized structure, perform a single-point energy calculation to obtain electronic properties.
-
Extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.
-
Perform a population analysis (e.g., Mulliken, NBO) to calculate the partial charges on each atom.
-
Mandatory Visualization
Hypothetical Signaling Pathway: Interaction with a G-Protein Coupled Receptor (GPCR)
Long-chain amines, due to their amphipathic nature, can interact with biological membranes and membrane-bound proteins such as G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade initiated by the binding of this compound to a GPCR.
Caption: Hypothetical GPCR signaling pathway initiated by this compound.
Experimental Workflow: Synthesis and Purification
The following diagram outlines the logical flow of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship: Computational Chemistry Workflow
This diagram illustrates the logical steps involved in the computational analysis of this compound.
Caption: A typical workflow for computational analysis of a molecule.
Conclusion
Methodological & Application
Application Notes and Protocols for N,N-Dihexyloctan-1-amine in Liquid-Liquid Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dihexyloctan-1-amine is a tertiary amine that can be employed as an extractant in liquid-liquid extraction (LLE) procedures. Tertiary amines are known for their utility in various separation processes, including the extraction of metal ions, nucleic acids, and other organic molecules.[1][2] The lone pair of electrons on the nitrogen atom allows these amines to act as a Lewis base, facilitating the extraction of acidic or metal-complexed analytes from an aqueous phase into an immiscible organic phase. The efficiency of extraction is often dependent on factors such as pH, the nature of the organic solvent, and the concentration of the amine. This document provides a general protocol for the application of this compound in liquid-liquid extraction and serves as a foundational guide for methodology development.
Principle of Extraction
Liquid-liquid extraction, also known as solvent extraction, is a separation technique that relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic phase. In the context of using this compound, the process typically involves the formation of an ion-pair or a complex between the target analyte and the amine. For instance, in an acidic aqueous solution, the amine can be protonated to form an ammonium cation, which can then form an ion pair with an anionic analyte, facilitating its transfer into the organic phase.
Experimental Protocols
General Protocol for Liquid-Liquid Extraction using this compound
This protocol outlines a general procedure for the extraction of an analyte from an aqueous solution. The specific parameters, such as concentrations, volumes, and pH, should be optimized for the specific analyte and sample matrix.
Materials:
-
This compound
-
A suitable immiscible organic solvent (e.g., toluene, hexane, chloroform)
-
Aqueous solution containing the analyte of interest
-
Acid or buffer solution for pH adjustment (e.g., HCl, NaOH, phosphate buffer)
-
Separatory funnel
-
pH meter
-
Vortex mixer or shaker
-
Centrifuge (optional)
-
Analytical instrument for analyte quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of this compound in the chosen organic solvent at the desired concentration. The optimal concentration will need to be determined experimentally.
-
Preparation of the Aqueous Phase: Prepare the aqueous solution containing the analyte of interest. Adjust the pH of the aqueous phase to the desired value using an appropriate acid or buffer solution. The optimal pH will depend on the pKa of the analyte and the amine.
-
Extraction Step: a. Transfer a known volume of the prepared aqueous phase and an equal volume of the organic phase into a separatory funnel. b. Stopper the funnel and shake vigorously for a predetermined amount of time (e.g., 2-5 minutes) to ensure thorough mixing and facilitate the transfer of the analyte. It is crucial to periodically vent the funnel to release any pressure buildup. c. Allow the two phases to separate completely. If an emulsion forms, it may be broken by gentle swirling, addition of a small amount of salt, or centrifugation.
-
Phase Separation: a. Carefully drain the lower (denser) phase from the separatory funnel. b. Collect the upper (less dense) phase through the top opening of the funnel to avoid contamination.
-
Analysis: a. Analyze the concentration of the analyte remaining in the aqueous phase using a suitable analytical technique. b. The concentration of the analyte in the organic phase can be determined by mass balance or by back-extraction into a fresh aqueous phase followed by analysis.
-
Data Analysis: Calculate the distribution ratio (D) and the extraction efficiency (%E) using the following equations:
-
D = [Analyte]organic / [Analyte]aqueous
-
%E = (D / (D + Vaqueous / Vorganic)) * 100
Where:
-
[Analyte]organic is the concentration of the analyte in the organic phase.
-
[Analyte]aqueous is the concentration of the analyte in the aqueous phase.
-
Vaqueous is the volume of the aqueous phase.
-
Vorganic is the volume of the organic phase.
-
Data Presentation
The following table provides a template for recording and comparing experimental data for the optimization of the liquid-liquid extraction protocol.
| Experiment ID | This compound Conc. (mol/L) | Organic Solvent | Aqueous Phase pH | Shaking Time (min) | Distribution Ratio (D) | Extraction Efficiency (%E) |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| 4 |
Visualizations
Experimental Workflow for Liquid-Liquid Extraction
The following diagram illustrates the general workflow for a single-stage liquid-liquid extraction experiment.
Caption: Workflow for a typical liquid-liquid extraction experiment.
Logical Relationship of Key Extraction Parameters
The diagram below outlines the key parameters that influence the efficiency of the liquid-liquid extraction process using this compound.
Caption: Key parameters influencing liquid-liquid extraction efficiency.
References
Application Notes and Protocols: N,N-Dihexyloctan-1-amine as a Corrosion Inhibitor for Mild Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mild steel is a cornerstone material in numerous industrial applications due to its mechanical properties and cost-effectiveness. However, its susceptibility to corrosion in acidic environments, commonly encountered during industrial cleaning, descaling, and oil and gas exploration, presents a significant challenge. The use of corrosion inhibitors is a primary strategy to mitigate this degradation. Long-chain aliphatic amines, such as N,N-Dihexyloctan-1-amine, are a promising class of corrosion inhibitors. Their efficacy stems from the presence of a nitrogen heteroatom, which acts as an adsorption center, and long alkyl chains that form a protective, hydrophobic barrier on the metal surface.
This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a corrosion inhibitor for mild steel in acidic media.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits the corrosion of mild steel in acidic media is through adsorption onto the metal surface. This process can be described as follows:
-
Protonation: In an acidic solution, the nitrogen atom of the amine readily becomes protonated.
-
Adsorption: The inhibitor can be adsorbed onto the mild steel surface in two ways:
-
Physisorption: Electrostatic interaction between the positively charged protonated amine and the negatively charged steel surface (due to the adsorption of anions from the acidic solution, such as Cl⁻).
-
Chemisorption: Direct coordinate bonding between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the iron atoms on the steel surface. This involves the displacement of water molecules from the surface.
-
-
Protective Film Formation: The long hexyl and octyl chains of the adsorbed amine molecules orient themselves away from the metal surface, creating a dense, hydrophobic layer. This layer acts as a physical barrier, impeding the diffusion of corrosive species (H⁺ and anions) to the metal surface and hindering the dissolution of iron.
The overall effect is a significant reduction in both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Figure 1. Mechanism of Amine-Based Corrosion Inhibition.
Synthesis Protocol: this compound
A common and efficient method for the synthesis of unsymmetrical tertiary amines is reductive amination.
Reaction: Dihexylamine + Octanal → this compound
Materials:
-
Dihexylamine
-
Octanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve dihexylamine (1 equivalent) and octanal (1-1.2 equivalents) in dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 equivalents) to the solution portion-wise while stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Protocols for Corrosion Inhibition Studies
The evaluation of a corrosion inhibitor's performance typically involves a combination of gravimetric and electrochemical techniques.
Application of N,N-Dihexyloctan-1-amine in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dihexyloctan-1-amine, a tertiary amine with bulky alkyl chains, serves as a critical component in the colloidal synthesis of various nanoparticles, particularly quantum dots and perovskite nanocrystals. Its primary role is that of a capping ligand or surfactant, controlling the growth, stabilization, and final properties of the nanocrystals. The sterically demanding nature of this compound allows for precise control over nanoparticle size and morphology, which in turn dictates their unique optical and electronic properties. This document provides detailed application notes and a representative experimental protocol for the synthesis of perovskite nanocrystals using a tertiary amine analogous to this compound, based on available scientific literature.
Application Notes: The Role of Tertiary Amines in Nanoparticle Synthesis
Tertiary amines, such as this compound, play a multifaceted role in the synthesis of colloidal nanoparticles:
-
Surface Passivation and Stabilization: The lone pair of electrons on the nitrogen atom of the amine coordinates to the surface of the growing nanocrystals. This passivation of surface defects is crucial for enhancing the photoluminescence quantum yield (PLQY) and overall stability of the nanoparticles.
-
Size and Shape Control: The bulky alkyl chains of this compound provide steric hindrance, which limits the growth of the nanoparticles and prevents their aggregation. By carefully controlling the concentration of the amine and other reaction parameters, the final size and shape of the nanocrystals can be precisely tuned.
-
Solubility and Dispersion: The hydrophobic alkyl chains of the amine render the nanoparticles soluble in nonpolar organic solvents, allowing for their uniform dispersion and subsequent processing for various applications.
-
Influence on Reaction Kinetics: Tertiary amines can influence the reactivity of the precursors and the kinetics of nanoparticle nucleation and growth. The basicity of the amine can affect the deprotonation of other ligands in the reaction mixture, thereby modulating the overall reaction pathway.
Quantitative Data Summary
The following table summarizes the effect of different amines on the properties of Cesium Lead Bromide (CsPbBr₃) nanocrystals, illustrating the impact of ligand choice on the final nanoparticle characteristics. While specific data for this compound is not available in the cited literature, the data for didodecylmethyl amine (DDMA), a structurally similar tertiary amine, provides valuable insights.
| Amine | Nanoparticle Size (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Nanoparticle Shape | Reference |
| Oleylamine (Primary) | 9.4 | 30 | Cubic | [1] |
| Didodecylamine (Secondary) | - | - | - | [1] |
| Didodecylmethyl amine (DDMA) (Tertiary) | - | - | - | [1] |
Note: Specific quantitative data for nanoparticle size and PLQY with DDMA were not explicitly provided in the referenced abstract.
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of CsPbBr₃ perovskite nanocrystals using a hot-injection method, adapted from procedures utilizing tertiary amines like DDMA. This protocol can be considered a starting point for syntheses involving this compound.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) bromide (PbBr₂)
-
This compound (or a similar tertiary amine like DDMA)
-
Oleic acid (OA)
-
Oleylamine (OAm)
-
1-Octadecene (ODE)
-
Toluene
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Temperature controller and thermocouple
-
Centrifuge
-
UV-Vis and Photoluminescence spectrophotometers for characterization
Protocol: Hot-Injection Synthesis of CsPbBr₃ Nanocrystals
-
Preparation of the Cesium Oleate Precursor:
-
In a 50 mL three-neck flask, combine Cs₂CO₃ (0.4 mmol), oleic acid (1.25 mL), and 1-octadecene (20 mL).
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.
-
Switch to a nitrogen atmosphere and heat to 150 °C until the Cs₂CO₃ has completely reacted and the solution becomes clear.
-
Cool the cesium oleate precursor solution to room temperature for later use.
-
-
Nanocrystal Synthesis:
-
In a 100 mL three-neck flask, combine PbBr₂ (0.2 mmol), 1-octadecene (10 mL), this compound (1 mL), and oleic acid (1 mL).
-
Degas the mixture at 120 °C for 1 hour under vacuum.
-
Switch to a nitrogen atmosphere and increase the temperature to 170 °C.
-
Once the temperature is stable, swiftly inject the cesium oleate precursor (0.8 mL) into the reaction flask.
-
Allow the reaction to proceed for 5-10 seconds. The solution should rapidly turn a bright green-yellow color, indicating the formation of CsPbBr₃ nanocrystals.
-
Immediately cool the reaction flask in an ice-water bath to quench the reaction.
-
-
Purification of Nanocrystals:
-
Transfer the crude nanocrystal solution to centrifuge tubes.
-
Add acetone to precipitate the nanocrystals.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in toluene.
-
Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.
-
Finally, disperse the purified CsPbBr₃ nanocrystals in toluene for storage and characterization.
-
Visualizations
References
experimental setup for N,N-Dihexyloctan-1-amine in micellar catalysis
Introduction
Micellar catalysis has emerged as a pivotal green chemistry technique, utilizing surfactant micelles in aqueous media to create nanoreactors that can significantly enhance reaction rates and selectivities for a wide range of organic transformations.[1][2][3] The self-assembly of surfactant molecules above their critical micelle concentration (CMC) forms aggregates with a hydrophobic core and a hydrophilic shell. This microenvironment can solubilize non-polar reactants and catalysts in water, effectively increasing local concentrations and promoting reactions that would otherwise require organic solvents.[1] This approach aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents.[4]
Tertiary amines, a class of organic compounds, can function as surfactants or catalysts in various chemical reactions. Their potential use in micellar systems is of interest due to their pH-responsive nature and ability to participate in catalytic cycles. This application note aims to provide a comprehensive overview of the experimental setup for utilizing N,N-Dihexyloctan-1-amine in micellar catalysis. However, it is important to note that as of the date of this document, specific experimental data for this compound as a primary surfactant in micellar catalysis is not extensively available in peer-reviewed literature. Therefore, this document provides a generalized protocol based on the principles of micellar catalysis with similar long-chain tertiary amines, which can be adapted for the investigation of this specific compound.
General Principles of Micellar Catalysis with Amine Surfactants
Amine-based surfactants can form micelles that act as nanoreactors.[5] The hydrophobic tails of the amine aggregate to form the core of the micelle, while the polar amine head groups form the micelle-water interface. The efficiency of a micellar catalytic system depends on several factors, including the surfactant's structure, its critical micelle concentration (CMC), and the aggregation number. For amine surfactants, the pH of the aqueous solution is a critical parameter, as it determines the protonation state of the amine headgroup, which in turn influences the CMC and the surface charge of the micelles.[5]
Hypothetical Quantitative Data for this compound
The following table presents hypothetical, yet plausible, physicochemical properties for this compound that would need to be experimentally determined to establish its efficacy as a surfactant in micellar catalysis. These values are estimated based on the behavior of structurally similar long-chain amines.
| Parameter | Value (Hypothetical) | Method of Determination |
| Critical Micelle Concentration (CMC) | 0.5 - 2.0 mM | Surface Tensiometry, Fluorescence Spectroscopy |
| Aggregation Number (Nagg) | 40 - 80 | Time-Resolved Fluorescence Quenching (TRFQ) |
| Micelle Diameter | 4 - 8 nm | Dynamic Light Scattering (DLS) |
| Krafft Temperature | < 25 °C | Visual Observation, Conductivity |
Detailed Experimental Protocols
This section provides a generalized experimental protocol for evaluating the use of this compound in a model micellar-catalyzed reaction, such as a nucleophilic aromatic substitution or a cross-coupling reaction.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Objective: To determine the CMC of this compound in aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Pyrene (fluorescent probe)
-
Spectrofluorometer
-
Surface Tensiometer
Procedure (Fluorescence Spectroscopy Method):
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions of this compound with varying concentrations (e.g., from 10-5 M to 10-2 M).
-
Add a small aliquot of the pyrene stock solution to each amine solution to achieve a final pyrene concentration of approximately 10-6 M.
-
Allow the solutions to equilibrate for at least 2 hours.
-
Measure the fluorescence emission spectrum of each solution using an excitation wavelength of 334 nm.
-
Record the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of intensities (I1/I3) as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal plot.
Protocol 2: Micellar Catalysis of a Model Reaction (e.g., Suzuki-Miyaura Cross-Coupling)
Objective: To evaluate the catalytic activity of a palladium catalyst in the presence of this compound micelles for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Base (e.g., K2CO3)
-
Deionized water
-
Reaction vials, magnetic stirrer, and heating block
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a reaction vial, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).
-
Prepare a 2 wt% aqueous solution of this compound.
-
Add the palladium catalyst (e.g., 0.1 mol%) to the this compound solution and stir until homogeneous.
-
Add the micellar catalyst solution (5 mL) to the reaction vial containing the reactants.
-
Seal the vial and stir the reaction mixture vigorously at the desired temperature (e.g., 50 °C) for the specified time (e.g., 4 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-MS to determine the conversion and yield of the product.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in the experimental setup for micellar catalysis.
Caption: Workflow for CMC determination.
Caption: Workflow for a model catalytic reaction.
Conclusion
While this compound is not yet an established surfactant for micellar catalysis, the generalized protocols and workflows provided in this application note offer a solid foundation for its investigation. The determination of its fundamental physicochemical properties, such as the CMC, is the first critical step. Subsequent evaluation in well-established model reactions will elucidate its potential as a novel surfactant for green organic synthesis. Researchers are encouraged to adapt these protocols to their specific systems and to contribute to the growing body of knowledge in micellar catalysis.
References
Application Notes and Protocols for Amine Derivatization in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Topic: While N,N-Dihexyloctan-1-amine is not established as a derivatization reagent in chromatography, this document provides a comprehensive overview of the principles and methods for the derivatization of amines for chromatographic analysis. The protocols and data presented are based on well-established reagents and techniques commonly used in the field.
Introduction: The Challenge of Amine Analysis in Chromatography
Amines are a broad class of organic compounds that play crucial roles in pharmaceuticals, environmental science, and biological systems. Their analysis by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often challenging due to several factors:
-
High Polarity: The polar nature of amines can lead to strong interactions with the stationary phase in chromatography columns, resulting in poor peak shape (tailing) and reduced resolution.[1]
-
Low Volatility: Many amines, particularly primary and secondary amines, have low volatility, making their analysis by GC difficult without derivatization.[2][3]
-
Lack of Chromophores or Fluorophores: Aliphatic amines do not possess a suitable chromophore or fluorophore, making their detection by UV-Vis or fluorescence detectors in HPLC challenging at low concentrations.[2]
-
Adsorption and Decomposition: Amines can be subject to adsorption and decomposition on the chromatographic column, leading to inaccurate quantification.[1][4]
To overcome these challenges, derivatization is a widely employed strategy. Derivatization involves chemically modifying the amine to a more suitable form for chromatographic analysis.[5][6] This process can enhance volatility, improve thermal stability, increase detector response, and improve peak shape.[1][3][6][7]
Derivatization Strategies for Amines
The choice of derivatization reagent and method depends on the type of amine (primary, secondary, or tertiary), the analytical technique (GC or HPLC), and the desired outcome (e.g., increased volatility for GC, or introduction of a chromophore for HPLC).
Derivatization for Gas Chromatography (GC)
For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the amines.[3][6] Common derivatization methods for GC include:
-
Silylation: This is one of the most widely used methods for derivatizing compounds with active hydrogen atoms, such as those in primary and secondary amines.[3][7] Silylating reagents replace the active hydrogen with a trimethylsilyl (TMS) group, which reduces the polarity and increases the volatility of the compound.[3][8]
-
Acylation: Acylation introduces an acyl group into the amine molecule. This method also serves to decrease the polarity and increase the volatility of the analyte.[3] Trifluoroacetic anhydride (TFAA) is a common acylation reagent used for the analysis of long-chain primary alkyl amines.[9]
-
Alkylation: This method involves the replacement of an active hydrogen with an alkyl group, which can also improve the volatility and chromatographic behavior of the amine.[3]
Derivatization for High-Performance Liquid Chromatography (HPLC)
In HPLC, derivatization is primarily used to introduce a chromophoric or fluorophoric tag to the amine, enabling sensitive detection by UV-Vis or fluorescence detectors.[2][4][10] This can be done either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization).[2] Common derivatization reagents for HPLC include:
-
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[2][4][11]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with primary and secondary amines to produce stable, fluorescent derivatives.[4][10][11]
-
Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form fluorescent sulfonamide derivatives.[2][4][11]
-
2,4-Dinitrofluorobenzene (DNFB): DNFB reacts with primary and secondary amines to produce derivatives that can be detected by UV-Vis absorption.[4]
Experimental Protocols
The following are generalized protocols for the derivatization of primary and secondary amines for GC and HPLC analysis. It is important to optimize these protocols for the specific amine and matrix being analyzed.
General Protocol for Silylation of Amines for GC Analysis
This protocol is based on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating reagent.
Materials:
-
Amine sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Accurately weigh or pipette the amine sample into a GC vial.
-
If the sample is in a solid form, dissolve it in a small amount of anhydrous solvent.
-
Add a 2 to 10-fold excess of BSTFA (with 1% TMCS) to the sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
General Protocol for Pre-Column Derivatization of Amines with FMOC-Cl for HPLC Analysis
Materials:
-
Amine sample
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl) solution (e.g., 3 mg/mL in acetone)
-
Borate buffer (0.1 M, pH 8.0-9.0)
-
Solvent for quenching (e.g., hexane or ethyl acetate)
-
HPLC vials
Procedure:
-
Dissolve the amine sample in the borate buffer.
-
Add an excess of the FMOC-Cl solution to the sample solution.
-
Vortex the mixture for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Quench the reaction by adding a solvent like hexane to extract the unreacted FMOC-Cl.
-
Vortex and then allow the layers to separate.
-
Carefully transfer the aqueous layer containing the derivatized amine to an HPLC vial for analysis.
Data Presentation
The following tables summarize common derivatization reagents for amines in GC and HPLC.
Table 1: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Method | Reagent | Target Analytes | Key Advantages |
| Silylation | BSTFA, MSTFA | Primary and secondary amines, alcohols, carboxylic acids | Increases volatility and thermal stability.[3][7][8] |
| Acylation | TFAA, MBTFA | Primary and secondary amines | Forms stable derivatives, improves chromatographic properties.[3] |
| Alkylation | Alkyl halides (e.g., CH₃I) | Primary and secondary amines | Increases volatility.[3] |
Table 2: Common Derivatization Reagents for HPLC Analysis of Amines
| Reagent | Target Analytes | Detection Method | Key Advantages |
| OPA | Primary amines | Fluorescence | Rapid reaction, high sensitivity.[2][4][11] |
| FMOC-Cl | Primary and secondary amines | Fluorescence, UV | Forms stable derivatives, versatile.[4][10][11] |
| Dansyl Chloride | Primary and secondary amines | Fluorescence | High sensitivity, stable derivatives.[2][4][11] |
| DNFB | Primary and secondary amines | UV-Vis | Simple and effective for UV detection.[4] |
| Dabsyl Chloride | Primary and secondary amines | UV-Vis | Forms stable, colored derivatives.[10] |
Visualizations
The following diagrams illustrate the general workflow for amine analysis and the logic of choosing a derivatization strategy.
Caption: General experimental workflow for the chromatographic analysis of amines involving a derivatization step.
Caption: Decision tree for selecting an appropriate derivatization strategy for amine analysis based on the chosen chromatographic technique.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. h-brs.de [h-brs.de]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes: Determination of the Critical Micelle Concentration of N,N-Dihexyloctan-1-amine
Introduction
N,N-Dihexyloctan-1-amine is a tertiary amine surfactant. The critical micelle concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[1][2] This process is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[1][2][3] The determination of the CMC is crucial for optimizing formulations in various applications, including drug delivery, solubilization, and emulsification.
This document outlines three common methods for determining the CMC of this compound: Surface Tensiometry, Conductometry, and Fluorescence Spectroscopy.
Principle of Methods
-
Surface Tensiometry: This is considered a standard and direct method for CMC determination.[4] Below the CMC, the surfactant monomers adsorb at the air-water interface, leading to a decrease in surface tension with increasing concentration. Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[1][2] The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[1][3] This method is applicable to all types of surfactants.[4]
-
Conductometry: This method is suitable for ionic surfactants. This compound, being a tertiary amine, can be protonated in an aqueous solution (pH < 7) to form a cationic surfactant. Below the CMC, the conductivity of the solution increases linearly with the concentration of the charged surfactant monomers. Above the CMC, the newly formed micelles are much larger and diffuse more slowly than the individual monomers, leading to a slower rate of increase in conductivity.[3][4] The CMC is determined from the break point in the plot of conductivity versus surfactant concentration.[3]
-
Fluorescence Spectroscopy: This highly sensitive technique utilizes a hydrophobic fluorescent probe, such as pyrene.[1][5] In a polar environment like water, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum, particularly the ratio of the intensity of the first and third vibronic peaks (I1/I3).[6] The CMC is determined from the inflection point in the plot of the I1/I3 ratio versus the surfactant concentration.[7][8]
Data Presentation
As no specific experimental data for the CMC of this compound is publicly available, the following table presents illustrative data that would be obtained from the described methods.
| Method | Parameter Measured | CMC (mM) - Illustrative |
| Surface Tensiometry | Surface Tension (mN/m) | 1.2 |
| Conductometry | Specific Conductance (µS/cm) | 1.1 |
| Fluorescence Spectroscopy | Pyrene I1/I3 Ratio | 1.3 |
Experimental Workflows
Below are the diagrams illustrating the experimental workflows for each method.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Method of Determination of CMC | PPT [slideshare.net]
- 4. justagriculture.in [justagriculture.in]
- 5. avantiresearch.com [avantiresearch.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: Investigating N,N-Dihexyloctan-1-amine in Organogel Formulations
Disclaimer: Extensive literature searches did not yield specific data on the use of N,N-Dihexyloctan-1-amine as an organogelator. This document, therefore, provides a generalized framework and detailed protocols for researchers and drug development professionals to systematically investigate the potential of this compound or similar long-chain tertiary amines as novel low-molecular-weight organogelators (LMWGs). The principles, experimental designs, and data presentation formats are based on established methodologies for known organogel systems.
Introduction to Organogels for Drug Delivery
Organogels are semisolid systems in which an organic liquid phase is immobilized by a three-dimensional network of self-assembled gelator fibers.[1] These systems have gained significant interest in pharmacology as potential vehicles for the controlled delivery of therapeutic agents, particularly for transdermal, oral, and parenteral routes.[1][2] The formation of these gels is often triggered by changes in temperature, and the resulting materials can exhibit a range of desirable properties, including biocompatibility, thermodynamic stability, and the ability to incorporate both hydrophilic and lipophilic drugs.[3][4]
Low-molecular-weight organogelators (LMWGs) are small molecules that self-assemble in organic solvents through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking to form a fibrous network that entraps the solvent.[5] While many known LMWGs are based on structures like amino acids, amides, and ureas that facilitate strong hydrogen bonding, the long alkyl chains of this compound suggest that van der Waals interactions could potentially drive self-assembly in nonpolar solvents.
Principle of Gelation for a Novel Amine-Based Gelator
The gelation potential of a molecule like this compound would depend on its ability to self-assemble into elongated, fibrous structures. For a simple tertiary amine lacking strong hydrogen-bonding donors, the primary driving force for self-assembly would be the hydrophobic and van der Waals interactions between the long alkyl chains (two hexyl and one octyl group). In a suitable organic solvent, these molecules might align in such a way that the bulky, nonpolar chains stack together, minimizing contact with the solvent and forming a stable three-dimensional network. The tertiary amine headgroup's polarity would also play a critical role in mediating the intermolecular organization.
Caption: Hypothetical self-assembly of a tertiary amine into a gel network.
Experimental Protocols
The following protocols provide a systematic approach to evaluating the organogelation capabilities of a novel compound like this compound.
Protocol for Screening Gelation Ability
Objective: To determine if this compound can form organogels in a range of organic solvents.
Materials:
-
This compound (the potential gelator)
-
A selection of organic solvents with varying polarities (e.g., hexane, toluene, isopropyl myristate, soybean oil, ethanol, propylene glycol)
-
Sealed vials (e.g., 4 mL glass vials with screw caps)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh a specific amount of the potential gelator (e.g., 20 mg) into a series of vials.
-
Add 1 mL of each selected solvent to the vials to achieve a 2% w/v concentration.
-
Seal the vials tightly and heat the mixture in a water bath or on a heating block until the solid is completely dissolved. Gentle vortexing can be used to aid dissolution.
-
Once a clear solution is formed, remove the vials from the heat source and allow them to cool to room temperature undisturbed for at least one hour.
-
After cooling, invert the vials. The formation of a stable, immobile gel is confirmed if the mixture does not flow under its own weight.
-
Record the results as "Gel (G)," "Partial Gel (PG)," or "Solution (S)."
Protocol for Determining Critical Gelation Concentration (CGC)
Objective: To find the minimum concentration of the gelator required to form a stable gel in a specific solvent.
Materials:
-
This compound
-
A solvent in which gelation was observed in the screening protocol
-
Sealed vials, heating block, vortex mixer
Procedure:
-
Prepare a series of vials with decreasing concentrations of the gelator in the chosen solvent (e.g., 2.0%, 1.5%, 1.0%, 0.8%, 0.5%, 0.2% w/v).
-
Follow the heating and cooling procedure described in Protocol 3.1 for each vial.
-
Determine the lowest concentration at which a stable gel is formed upon inverting the vial. This concentration is the Critical Gelation Concentration (CGC).
Protocol for Measuring Gel-Sol Transition Temperature (Tgel)
Objective: To determine the temperature at which the organogel melts and transitions to a liquid state.
Materials:
-
Prepared organogel sample at a known concentration (e.g., at its CGC or slightly above)
-
Thermometer or temperature probe
-
Controlled temperature water bath
-
A small metal ball or weight
Procedure (Falling Ball Method):
-
Prepare a stable organogel in a test tube or vial.
-
Place a small metal ball on the surface of the gel.
-
Immerse the test tube in a controlled temperature water bath.
-
Increase the temperature of the bath slowly (e.g., 1°C per minute).
-
The Tgel is the temperature at which the ball begins to fall through the melting gel. Record this temperature.
-
Repeat the measurement in triplicate for accuracy.
Data Presentation: Hypothetical Gelation Properties
The following tables are templates for summarizing quantitative data from the characterization of a novel organogelator. The values provided are hypothetical and representative of typical LMWGs.
Table 1: Gelation Ability of this compound in Various Solvents
| Solvent | Polarity Index | Gelation at 2% w/v | Appearance |
| n-Hexane | 0.1 | Gel (G) | Translucent |
| Toluene | 2.4 | Gel (G) | Opaque |
| Isopropyl Myristate | ~3.0 | Gel (G) | Translucent |
| Soybean Oil | Nonpolar | Partial Gel (PG) | Cloudy |
| Propylene Glycol | 6.9 | Solution (S) | Clear |
| Ethanol | 4.3 | Solution (S) | Clear |
Table 2: Physical Properties of a Hypothetical Organogel (e.g., in Isopropyl Myristate)
| Parameter | Value |
| Critical Gelation Concentration (CGC) | 0.8% w/v |
| Gel-Sol Transition Temperature (Tgel) | 65 ± 2 °C |
| Storage Modulus (G') at 1 Hz | 15,000 Pa |
| Loss Modulus (G'') at 1 Hz | 1,200 Pa |
| G' / G'' Ratio | 12.5 |
Advanced Characterization Protocols
Rheological Analysis
Objective: To quantify the viscoelastic properties of the organogel, confirming its solid-like behavior.
Procedure:
-
Prepare an organogel sample directly on the plate of a rheometer.
-
Perform an oscillatory amplitude sweep to determine the linear viscoelastic region (LVER).
-
Perform an oscillatory frequency sweep at a constant strain within the LVER.
-
Record the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A stable gel will have G' significantly greater than G''.
Scanning Electron Microscopy (SEM)
Objective: To visualize the three-dimensional network structure of the gelator fibers.
Procedure:
-
Prepare a "xerogel" by carefully removing the solvent from the organogel (e.g., by freeze-drying or critical point drying).
-
Mount the xerogel onto an SEM stub using conductive tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium).
-
Image the sample using an SEM to observe the fiber morphology, pore size, and network interconnectivity.
Caption: A typical workflow for characterizing a novel organogel.
In Vitro Drug Release Study
Objective: To evaluate the release profile of a model drug from the organogel formulation.
Procedure:
-
Incorporate a model drug (e.g., ibuprofen for a lipophilic drug, or a suitable hydrophilic drug if the gel can accommodate it) into the organogel during its preparation.
-
Use a Franz diffusion cell apparatus. Place a synthetic membrane (e.g., polysulfone) between the donor and receptor compartments.
-
Apply a known quantity of the drug-loaded organogel to the membrane in the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh buffer.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative amount of drug released versus time.
Caption: Diagram of a Franz diffusion cell for drug release studies.
Conclusion
While this compound is not a currently documented organogelator, its long-chain aliphatic structure presents an opportunity for investigation. The protocols and frameworks provided here offer a comprehensive guide for any researcher aiming to characterize its potential as a novel LMWG. By systematically screening for gelation, determining key physical parameters, visualizing the microstructure, and evaluating its performance in a drug delivery context, a complete profile of this or similar compounds can be established. Successful gelation would open new avenues for creating simple, amine-based delivery systems.
References
- 1. Investigation of the synthesis, gelation potential, and drug-loading capacities of two novel amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organogels based on amino acid derivatives and their optimization for drug release using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-assembled drug delivery system based on low-molecular-weight bis-amide organogelator: synthesis, properties and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of N,N-Dihexyloctan-1-amine
Introduction
N,N-Dihexyloctan-1-amine is a long-chain tertiary amine. Accurate and precise quantification of this compound is essential for various applications in research, development, and quality control. Due to the limited availability of specific analytical methods for this compound, this document provides detailed protocols adapted from established methods for the analysis of similar long-chain and fatty alkyl tertiary amines. The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and Gas Chromatography with Flame Ionization Detection (GC-FID) as a robust alternative.
I. Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of this compound in various matrices due to its high sensitivity and specificity.
1.1. Principle
The sample is prepared and injected into a liquid chromatograph for the separation of this compound from other components. The analyte is then detected and quantified by a tandem mass spectrometer, which provides a high degree of selectivity and sensitivity. Electrospray ionization (ESI) in the positive mode is typically used for the ionization of tertiary amines.[1]
1.2. Experimental Protocol
1.2.1. Sample Preparation
-
For liquid samples (e.g., water, process streams):
-
Filter the sample through a 0.45 µm polypropylene (PP) membrane filter to remove any particulate matter.[1]
-
If the concentration of the analyte is expected to be high, perform a serial dilution with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
For solid samples:
-
Accurately weigh a known amount of the homogenized solid sample.
-
Perform a solid-liquid extraction with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof). Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any suspended solids.
-
Collect the supernatant and filter it through a 0.45 µm PP membrane filter.[1]
-
1.2.2. Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | Ultrafast Liquid Chromatography (UFLC) or High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., Discovery HSF5, 150 x 2.1 mm, 3 µm particle size)[1] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient could start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized for the best peak shape and separation.[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometer | Tandem quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode[1] |
| Ion Source Temperature | 120 °C[1] |
| Desolvation Gas Temp. | 420 °C[1] |
| Desolvation Gas Flow | 750 L/h (Nitrogen)[1] |
| Cone Gas Flow | 50 L/h (Nitrogen)[1] |
| Collision Gas | Argon[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
1.2.3. MRM Transition
The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For a tertiary amine, the precursor ion will be the protonated molecule [M+H]+. Product ions are generated by fragmentation of the precursor ion in the collision cell.
1.3. Quantitative Data (Expected Performance based on similar compounds)
The following table summarizes the expected quantitative performance of the LC-MS/MS method, based on data from the analysis of other tertiary amines.[2]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 5 µg/L |
| Linearity (R²) | > 0.995 |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
1.4. Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by LC-MS/MS.
II. Quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a robust and cost-effective alternative to LC-MS/MS, particularly for samples with higher concentrations of the analyte.
2.1. Principle
The sample is volatilized and injected into a gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated analyte is then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte present.
2.2. Experimental Protocol
2.2.1. Sample Preparation
-
For liquid samples:
-
Dilute the sample in a suitable solvent (e.g., methanol, ethyl acetate).
-
If the sample is in an aqueous matrix, a liquid-liquid extraction into an organic solvent may be necessary.
-
-
For solid samples:
-
Perform a solvent extraction as described in the LC-MS/MS section.
-
The final extract should be in a volatile solvent compatible with GC analysis.
-
2.2.2. Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Gas chromatograph equipped with a Flame Ionization Detector (FID) |
| Column | HP-INNOWax capillary column (or equivalent polar column)[3] |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | A typical temperature program would start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the long-chain amine.[3] |
| Injection Mode | Split or Splitless, depending on the expected concentration |
| Injection Volume | 1 µL |
2.3. Quantitative Data (Expected Performance based on similar compounds)
The following table summarizes the expected quantitative performance of the GC-FID method, based on data from the analysis of fatty alkyl dimethyl tertiary amines.[3]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 2 mg/L |
| Limit of Quantification (LOQ) | 3 - 5 mg/L |
| Linearity (R²) | > 0.999 |
| Recovery | 90 - 110% |
| Precision (RSD) | < 7% |
2.4. Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of secondary and tertiary amines as N-nitrosamine precursors in drinking water system using ultra-fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and disposal procedures for N,N-Dihexyloctan-1-amine
An imperative for laboratory safety, this document provides detailed application notes and protocols for the safe handling and disposal of N,N-Dihexyloctan-1-amine. The following procedures are based on best practices for handling structurally similar long-chain aliphatic amines. Researchers, scientists, and drug development professionals should always consult a specific Safety Data Sheet (SDS) for the compound in use. An SDS for this compound was not available at the time of writing.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its safe handling. The data presented below is for Tri-n-hexylamine (a synonym for this compound) and Di-n-hexylamine, a structurally similar compound.
| Property | Value for Tri-n-hexylamine | Value for Di-n-hexylamine |
| Molecular Formula | C18H39N[1] | C12H27N[2][3] |
| Molecular Weight | 269.51 g/mol [1] | 185.35 g/mol [3] |
| Appearance | - | Clear colorless liquid[3] |
| Boiling Point | - | 192-195 °C[3] |
| Melting Point | - | 3 °C[2][3] |
| Density | - | 0.795 g/mL at 25 °C[3] |
| Flash Point | - | 104 °C[2] |
| Water Solubility | - | Miscible with water[3] |
Hazard Identification and Safety Precautions
Long-chain amines can pose several health risks. Based on data for similar compounds, this compound is likely to be harmful if swallowed or in contact with skin and may cause severe skin burns and eye damage. It may also cause respiratory irritation.
General Safety Precautions:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
Experimental Protocols
Handling and Storage Protocol
Objective: To outline the safe procedure for handling and storing this compound.
Methodology:
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][9] Keep the container tightly closed.
-
Dispensing: When transferring the chemical, use a chemical fume hood.[4] Grounding and bonding may be necessary to prevent static discharge.
-
Personal Protective Equipment: Always wear appropriate PPE as described in Section 2.
Spill Management Protocol
Objective: To provide a safe and effective procedure for managing spills of this compound.
Methodology:
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9][10]
-
Personal Protective Equipment: Responders must wear appropriate PPE, including respiratory protection if necessary.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.
Disposal Protocol
Objective: To describe the proper procedure for the disposal of this compound waste.
Methodology:
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage of Waste: Store the waste container in a designated hazardous waste storage area.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11][12] Do not pour down the drain.[11]
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Signaling Pathways and Toxicity
No specific signaling pathways or detailed toxicity mechanisms for this compound were found in the available literature. For similar long-chain amines, toxicity is often associated with their corrosive nature, causing damage to tissues upon contact. Systemic effects can occur following absorption.
These application notes and protocols are intended as a guide. Always prioritize safety and consult with your institution's safety officer for specific guidance.
References
- 1. 1-Hexanamine, N,N-dihexyl- (CAS 102-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. fishersci.com [fishersci.com]
- 3. DI-N-HEXYLAMINE | 143-16-8 [chemicalbook.com]
- 4. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
- 8. fishersci.com [fishersci.com]
- 9. www1.mscdirect.com [www1.mscdirect.com]
- 10. fishersci.com [fishersci.com]
- 11. chemical.kao.com [chemical.kao.com]
- 12. resynbio.com [resynbio.com]
Troubleshooting & Optimization
improving the efficiency of N,N-Dihexyloctan-1-amine in solvent extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N,N-Dihexyloctan-1-amine for solvent extraction.
Disclaimer
Direct experimental data for this compound is limited in publicly available literature. The information and protocols provided herein are largely based on data from structurally similar long-chain tertiary amines, such as Trioctylamine (TOA) and Trihexylamine (THA). These guidelines should be adapted and optimized for your specific application.
Frequently Asked Questions (FAQs)
1. What is this compound and where is it used?
This compound is a high molecular weight tertiary amine used as an extractant in liquid-liquid (solvent) extraction processes. Its primary application is in the separation and purification of various solutes, including metal ions and organic acids, from aqueous solutions. In the pharmaceutical industry, it can be employed for the extraction of active pharmaceutical ingredients (APIs) or intermediates during downstream processing.
2. How does this compound work as an extractant?
This compound functions as a basic extractant. In an acidic aqueous phase, the nitrogen atom of the amine gets protonated, forming an ammonium cation. This cation then forms an ion pair with the anionic species of the target solute (e.g., a metal-anion complex or the conjugate base of an organic acid), facilitating its transfer into the organic phase.
3. What are the key parameters that influence the extraction efficiency of this compound?
The efficiency of extraction is primarily influenced by:
-
pH of the aqueous phase: This affects the protonation of the amine and the speciation of the target solute.
-
Concentration of the extractant: Higher concentrations generally lead to better extraction efficiency, up to a certain point.
-
Choice of diluent: The organic solvent in which the amine is dissolved significantly impacts the extraction process.
-
Temperature: Can affect reaction kinetics, solubility, and the stability of the extracted complex.
-
Phase ratio (Organic/Aqueous): The volume ratio of the organic to the aqueous phase.
-
Presence of modifiers: Additives that can prevent the formation of a third phase and improve extraction.
4. What is a "third phase" and how can I prevent it?
A third phase is an intermediate, often viscous and analyte-rich layer that can form between the aqueous and organic phases, complicating separation. It is more likely to occur with long-chain amines like this compound. To prevent its formation, a "modifier" is often added to the organic phase. Modifiers are typically long-chain alcohols (e.g., 1-octanol, 1-decanol) that solvate the amine-solute complex, preventing aggregation.
5. How do I strip (back-extract) the target solute from the loaded organic phase?
Stripping involves contacting the loaded organic phase with an aqueous solution that reverses the extraction process. Common stripping agents include:
-
Strong bases (e.g., NaOH): To deprotonate the amine and release the anionic solute.
-
Strong acids (e.g., H₂SO₄, HCl): In some cases, a high concentration of a different acid can displace the extracted acid.
-
Complexing agents: To form a more stable aqueous complex with the target solute.
The choice of stripping agent depends on the nature of the extracted solute and the desired final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Efficiency | 1. Incorrect pH: The pH of the aqueous phase may not be optimal for amine protonation or for the formation of the extractable species of the target solute. 2. Insufficient Extractant Concentration: The concentration of this compound in the organic phase may be too low. 3. Poor Choice of Diluent: The diluent may not be suitable for solvating the amine-solute complex. 4. Incomplete Mixing: Insufficient contact time or agitation between the two phases. | 1. Optimize pH: Conduct small-scale experiments to determine the optimal pH range for your specific system. 2. Increase Extractant Concentration: Gradually increase the amine concentration in the organic phase. Be mindful of potential third phase formation. 3. Screen Diluents: Test a range of diluents with varying polarities (e.g., aliphatic hydrocarbons like kerosene, aromatic hydrocarbons like toluene, and alcohols like 1-octanol). 4. Increase Mixing Time/Intensity: Ensure vigorous mixing for a sufficient duration (e.g., 5-30 minutes) to reach equilibrium. |
| Emulsion Formation at the Interface | 1. High Shear Mixing: Vigorous shaking can create stable emulsions, especially in the presence of surfactants or finely divided solids. 2. Presence of Surfactant-like Impurities: Natural products or by-products in the aqueous feed can act as emulsifying agents. 3. High Concentration of the Amine: Can increase the viscosity of the organic phase and promote emulsification. | 1. Gentle Mixing: Use gentle swirling or a rocking platform instead of vigorous shaking. 2. Increase Ionic Strength: Add a neutral salt (e.g., NaCl) to the aqueous phase to help break the emulsion (salting out). 3. Centrifugation: Centrifuging the mixture can aid in phase separation. 4. Temperature Change: A slight increase or decrease in temperature can sometimes destabilize the emulsion. 5. Addition of a Demulsifier: Small amounts of a different organic solvent or a commercial demulsifier can be effective. |
| Formation of a Third Phase | 1. High Loading of the Organic Phase: The concentration of the extracted solute in the organic phase exceeds its solubility limit. 2. Inadequate Solvation of the Amine-Solute Complex: The diluent alone is not sufficient to keep the complex dissolved. | 1. Add a Modifier: Introduce a phase modifier, such as 1-octanol or 1-decanol (typically 5-15% v/v), to the organic phase. Modifiers improve the solvation of the complex. 2. Lower the Extractant Concentration: Reduce the concentration of this compound. 3. Increase Temperature: In some cases, a moderate increase in temperature can improve solubility. |
| Poor Phase Separation | 1. Similar Densities of the Two Phases: If the densities of the aqueous and organic phases are too close, separation will be slow. 2. High Viscosity of the Organic Phase: A high concentration of the amine can increase the viscosity. | 1. Change the Diluent: Select a diluent with a density significantly different from water. 2. Dilute the Organic Phase: Add more diluent to reduce the overall viscosity. 3. Centrifugation: This can accelerate the separation of the two phases. |
| Incomplete Stripping (Back-Extraction) | 1. Stripping Agent is Too Weak: The chosen stripping agent may not be effective at breaking the amine-solute ion pair. 2. Insufficient Concentration of Stripping Agent: The concentration of the stripping agent may be too low for efficient stripping. 3. Insufficient Contact Time: The stripping process may not have reached equilibrium. | 1. Select a Stronger Stripping Agent: Test different stripping agents (e.g., higher concentration of base or acid). 2. Increase Stripping Agent Concentration: Gradually increase the concentration of the stripping agent in the aqueous phase. 3. Increase Mixing Time and/or Temperature: Allow for longer contact time and consider a moderate increase in temperature to improve kinetics. |
Data Presentation: Factors Influencing Extraction Efficiency
The following tables summarize the expected impact of various parameters on the extraction efficiency of solutes using long-chain tertiary amines like this compound. The data is generalized from studies on Trioctylamine (TOA).
Table 1: Effect of Diluent on Extraction Efficiency of Co(II) with TOA
| Diluent | Dielectric Constant | Extraction Efficiency (%) |
| Kerosene | ~2.0 | 89.71 |
| Toluene | 2.4 | (Generally lower than kerosene for this system) |
| 1-Octanol | 10.3 | (Can act as a modifier, but may compete with the extractant) |
Data generalized from a study on Co(II) extraction. Actual efficiencies will vary based on the specific solute and conditions.
Table 2: Effect of Temperature on Extraction of Carboxylic Acids with Tertiary Amines
| Temperature (°C) | Distribution Coefficient (D) for Levulinic Acid | Distribution Coefficient (D) for Malic Acid |
| 25 | Higher | Higher |
| 45 | Lower | Lower |
| 55 | Lowest | Lowest |
Data indicates that for exothermic extraction processes like with many carboxylic acids, increasing the temperature decreases the extraction efficiency.
Table 3: Effect of TOA Concentration on Extraction of Co(II)
| TOA Concentration (M) | Extraction Efficiency (%) |
| 0.08 | ~55 |
| 0.1 | ~61 |
| 0.2 | ~75 |
| 0.3 | ~82 |
| 0.4 | ~88 |
| 0.5 | ~90 |
Data generalized from a study on Co(II) extraction, showing that efficiency increases with extractant concentration.
Experimental Protocols
General Protocol for Solvent Extraction
This protocol provides a general framework for a batch solvent extraction experiment. It should be optimized for the specific application.
1. Preparation of the Organic Phase:
-
Dissolve the desired concentration of this compound in the selected diluent (e.g., kerosene, toluene).
-
If a modifier is required to prevent third phase formation, add it to the diluent at the desired concentration (e
Technical Support Center: Overcoming Emulsion Formation with N,N-Dihexyloctan-1-amine in Biphasic Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dihexyloctan-1-amine in biphasic systems. Emulsion formation is a common challenge in liquid-liquid extraction processes, and this guide offers practical solutions to prevent and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biphasic systems?
This compound is a tertiary amine with long alkyl chains. In biphasic systems, it is primarily used as an extractant or a phase-transfer catalyst. Its long hydrocarbon chains provide solubility in organic solvents, while the nitrogen atom can interact with and transport various molecules or ions across the aqueous-organic interface.
Q2: What causes emulsion formation when using this compound?
Emulsion formation is the dispersion of one liquid phase into another as fine droplets, creating a stable or semi-stable mixture. With this compound, emulsions can form due to:
-
Surfactant-like Behavior: The amine itself can act as a surfactant, reducing the interfacial tension between the aqueous and organic phases.
-
High Shear Mixing: Vigorous shaking or stirring can break the phases into very small droplets, promoting emulsion formation.
-
Presence of Solids: Particulate matter can accumulate at the interface and stabilize emulsions.
-
Incompatible Diluent: The choice of organic solvent (diluent) can significantly impact phase separation.
-
pH of the Aqueous Phase: The pH affects the protonation state of the amine, which in turn influences its interfacial activity.
Q3: How can I prevent emulsion formation in the first place?
Preventing emulsions is often easier than breaking them.[1] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a rocking motion to facilitate mass transfer without excessive shear.
-
Optimize pH: Adjust the pH of the aqueous phase to a range where the amine has minimal emulsifying tendency. This is system-dependent and may require some empirical testing.
-
Filter Samples: Ensure both your aqueous and organic phases are free of particulate matter before extraction.[2]
-
Select an Appropriate Diluent: The choice of organic solvent can influence phase separation. Aromatic or aliphatic hydrocarbons are common diluents. Sometimes, adding a modifier like a long-chain alcohol can improve phase disengagement.
Troubleshooting Guide
Problem: A stable emulsion has formed and will not separate.
Solution Workflow:
References
Technical Support Center: Optimization of N,N-Dihexyloctan-1-amine Catalyzed Reactions
Disclaimer: The following information provides a general guide for the optimization and troubleshooting of reactions catalyzed by bulky tertiary amines. Due to the limited availability of specific data for N,N-Dihexyloctan-1-amine, these recommendations are based on established principles of tertiary amine catalysis and should be adapted and validated for your specific reaction system.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions catalyzed by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound, a tertiary amine, primarily acts as a base or a nucleophilic catalyst. Its catalytic activity is influenced by the accessibility of the lone pair of electrons on the nitrogen atom and the steric hindrance around it.[1] The bulky hexyl and octyl groups can influence its steric environment, potentially affecting its catalytic efficiency and selectivity.
Q2: How does the basicity of this compound affect its catalytic activity?
A2: The catalytic activity of a tertiary amine is generally related to its basicity; higher basicity often leads to higher catalytic activity.[1] Electron-donating alkyl groups, such as the hexyl and octyl chains in this compound, increase the electron density on the nitrogen atom, thereby increasing its basicity and potential catalytic activity.[1]
Q3: What is the impact of steric hindrance on the catalytic performance of this compound?
A3: Steric hindrance plays a crucial role in the catalytic activity of tertiary amines.[1] While the bulky alkyl groups increase basicity, they can also shield the nitrogen's lone pair, making it difficult to interact with the substrate.[1] This can sometimes lead to lower than expected reactivity or, conversely, improved selectivity by preventing unwanted side reactions.
Q4: In which types of reactions can this compound be used as a catalyst?
A4: Bulky tertiary amines are utilized in a variety of organic reactions, including but not limited to:
-
Polyurethane foam production: Where they catalyze the reaction between isocyanates and polyols.
-
Dehydrohalogenation reactions: Acting as a non-nucleophilic base to promote elimination reactions.
-
Baylis-Hillman reaction: Although less common for highly hindered amines.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient catalyst activity | - Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).- Increase the reaction temperature. Note that higher temperatures can sometimes lead to side reactions.[3] |
| Steric hindrance | - Consider a less sterically hindered tertiary amine catalyst for comparison.- Choose a substrate that is less sterically demanding. | |
| Catalyst deactivation | - Ensure all reactants and solvents are dry and free of acidic impurities.- Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Slow Reaction Rate | Low reaction temperature | - Gradually increase the reaction temperature in 10°C increments. Monitor for the formation of byproducts. |
| Inadequate mixing | - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reaction mixtures. | |
| Low catalyst concentration | - Optimize the catalyst loading. A higher concentration of the catalyst can increase the reaction rate.[1] | |
| Formation of Byproducts / Low Selectivity | Reaction temperature is too high | - Decrease the reaction temperature. Sometimes running the reaction at a lower temperature for a longer duration can improve selectivity. |
| Catalyst is too reactive | - If the catalyst is too basic, it might be promoting side reactions. Consider a tertiary amine with lower basicity.- The steric bulk of this compound might be beneficial for selectivity in some cases. | |
| Incorrect solvent | - The solvent can significantly influence the reaction pathway. Screen a range of solvents with different polarities. | |
| Difficult Product Isolation | Catalyst is difficult to remove | - Due to its high boiling point, this compound can be difficult to remove by simple evaporation. Consider purification by column chromatography or acid-base extraction.- An acidic wash (e.g., dilute HCl) can protonate the amine, making it water-soluble and easier to separate from the organic product. |
Experimental Protocols
General Protocol for Reaction Optimization
-
Catalyst Loading:
-
Start with a catalyst loading of 1-2 mol% relative to the limiting reagent.
-
If the reaction is slow or does not proceed, incrementally increase the loading to 5 mol% and then 10 mol%.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
-
Temperature Screening:
-
Begin the reaction at room temperature.
-
If the reaction is slow, increase the temperature in 20°C increments (e.g., 40°C, 60°C, 80°C).
-
Be aware that higher temperatures can lead to catalyst decomposition or the formation of byproducts.[3]
-
-
Solvent Screening:
-
The choice of solvent can have a significant impact on reaction rate and selectivity.
-
Screen a range of aprotic solvents of varying polarity, such as:
-
Non-polar: Toluene, Hexane
-
Polar aprotic: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
-
General Protocol for Catalyst Removal
-
Acidic Wash:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the this compound, transferring it to the aqueous layer.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Visualizations
Caption: A decision tree for troubleshooting common issues in catalyzed reactions.
Caption: Key factors that influence the catalytic activity of tertiary amines.
References
- 1. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
troubleshooting poor yields in N,N-Dihexyloctan-1-amine mediated synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of N,N-Dihexyloctan-1-amine, a tertiary amine. The primary synthetic route addressed is the reductive amination of octanal with dihexylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of octanal with dihexylamine. This reaction involves the formation of an iminium ion intermediate from the aldehyde and secondary amine, which is then reduced in situ to the desired tertiary amine.[1][2][3]
Q2: I am observing a significant amount of unreacted starting materials. What could be the cause?
A2: Incomplete conversion is often due to inefficient formation of the iminium ion intermediate or suboptimal reduction conditions. Key factors to investigate include:
-
Inefficient water removal: The condensation reaction to form the iminium ion produces water. If not removed, the equilibrium may not favor the intermediate.[4]
-
Steric hindrance: While less of an issue with linear aliphatic chains, significant branching near the reaction centers could slow down the reaction.
-
Low reaction temperature: The initial condensation step may require heating to proceed at a reasonable rate.
-
Inactive reducing agent: The hydride reagent may have degraded due to improper storage or handling.
Q3: My reaction is producing a significant amount of side products. What are the likely culprits?
A3: Common side products in reductive amination include:
-
Aldol condensation products of the aldehyde: This can occur under basic or acidic conditions, especially if the aldehyde has alpha-hydrogens.[5]
-
Reduction of the starting aldehyde: If a non-selective reducing agent like sodium borohydride is used without careful control of the reaction sequence, it can reduce the octanal to octanol.[6]
-
Over-alkylation: While not an issue when starting with a secondary amine to form a tertiary amine, if primary amines were present as impurities, quaternary ammonium salts could form.[7]
Q4: How can I improve the yield of my reaction?
A4: To improve the yield, consider the following optimizations:
-
Choice of reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for the iminium ion.[8]
-
pH control: Maintaining a slightly acidic pH (around 5-6) can catalyze the formation of the iminium ion without promoting significant side reactions.
-
Reaction sequence: For less selective reducing agents like sodium borohydride, it is crucial to allow sufficient time for the iminium ion to form before adding the reducing agent.[6]
-
Use of a drying agent: Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the formation of the iminium ion.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Inactive reagents (aldehyde, amine, or reducing agent). | 1. Verify the purity and activity of starting materials. Use freshly opened or properly stored reagents. |
| 2. Inefficient iminium ion formation. | 2. Add a catalytic amount of a weak acid (e.g., acetic acid). Consider using a dehydrating agent like molecular sieves.[4] | |
| 3. Suboptimal reaction temperature. | 3. Gently heat the reaction mixture (e.g., to 40-50 °C) during the iminium formation stage. | |
| Presence of Octanol in Product Mixture | 1. Use of a non-selective reducing agent (e.g., NaBH₄) added too early. | 1. Allow the aldehyde and amine to react for a sufficient time (e.g., 1-2 hours) before adding the reducing agent.[6] Alternatively, switch to a more selective reagent like NaBH(OAc)₃.[8] |
| Presence of High Molecular Weight Impurities | 1. Aldol condensation of octanal. | 1. Maintain a neutral or slightly acidic pH. Avoid strongly basic or acidic conditions. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. | 1. Add a saturated brine solution to break the emulsion. |
| 2. Product is too soluble in the aqueous phase. | 2. Adjust the pH of the aqueous phase to be basic (pH > 10) to ensure the amine is in its freebase form and less water-soluble. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a solution of dihexylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, DCE, or THF)[6], add octanal (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in the same solvent.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for poor yields in this compound synthesis.
References
- 1. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
resolving solubility issues of N,N-Dihexyloctan-1-amine in specific reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N,N-Dihexyloctan-1-amine in various reaction media.
Frequently Asked Questions (FAQs)
1. What are the general solubility characteristics of this compound?
This compound is a tertiary amine with long alkyl chains, making it a nonpolar, lipophilic molecule. Based on the principle of "like dissolves like," it exhibits high solubility in nonpolar organic solvents and low solubility in polar solvents, particularly in aqueous media. The solubility of aliphatic amines generally decreases as the number of carbon atoms increases, especially beyond six carbons. While tertiary amines can accept hydrogen bonds from water, their inability to donate hydrogen bonds limits their solubility in protic solvents compared to primary and secondary amines.
2. In which types of solvents is this compound most likely to be soluble?
This compound is expected to be readily soluble in a variety of nonpolar and some polar aprotic organic solvents. Examples include:
-
Hydrocarbons: Hexane, heptane, toluene, cyclohexane
-
Ethers: Diethyl ether, tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane, chloroform
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
3. Why is this compound poorly soluble in polar protic solvents like water or ethanol?
The molecule's structure is dominated by its long, nonpolar alkyl chains (two hexyl and one octyl group). These hydrocarbon chains disrupt the hydrogen-bonding network of polar protic solvents like water and ethanol, making it energetically unfavorable for the amine to dissolve. While the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, this single polar interaction is insufficient to overcome the hydrophobicity of the rest of the molecule.
4. How does temperature affect the solubility of this compound?
For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. Therefore, heating the reaction mixture can be an effective method to dissolve this compound. However, it is crucial to consider the thermal stability of all reaction components and the boiling point of the solvent.
5. Can the protonation of this compound improve its solubility in polar solvents?
Yes, in acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated to form an ammonium salt. This salt will have significantly higher polarity and, consequently, greater solubility in polar solvents. This is a common strategy for dissolving amines in aqueous solutions.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving solubility challenges with this compound during your experiments.
Problem: this compound is not dissolving in my reaction medium.
Step 1: Solvent Selection Assessment
-
Question: Is your chosen solvent appropriate for a nonpolar compound?
-
Action: If you are using a highly polar solvent (e.g., water, methanol), consider switching to a less polar or nonpolar solvent if your reaction chemistry allows. Refer to the solubility data table below for guidance.
Step 2: Gentle Heating
-
Action: Gradually warm the reaction mixture while stirring. Monitor the temperature to ensure it remains within the stable range for your reactants and below the solvent's boiling point.
Step 3: Co-solvent Addition
-
Question: Can a co-solvent be introduced without negatively impacting the reaction?
-
Action: If your primary reaction medium is polar, adding a miscible, less polar co-solvent can significantly improve solubility. For example, adding THF or dioxane to an aqueous mixture. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the amine dissolves.
Step 4: Sonication
-
Action: Use an ultrasonic bath to apply energy to the mixture. Sonication can help break down solute aggregates and enhance the rate of dissolution.
Step 5: pH Adjustment (for polar/aqueous media)
-
Question: Is your reaction compatible with acidic conditions?
-
Action: If applicable, slowly add a suitable acid (e.g., HCl in a protic solvent) to protonate the amine, forming a more soluble ammonium salt.
The following diagram illustrates the troubleshooting workflow:
Caption: Troubleshooting workflow for this compound solubility.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Solvent Type | Polarity Index | Expected Solubility |
| Water | Polar Protic | 10.2 | Insoluble |
| Methanol | Polar Protic | 6.6 | Sparingly Soluble |
| Ethanol | Polar Protic | 5.2 | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | 6.2 | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Freely Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 3.4 | Freely Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.2 | Freely Soluble |
| Toluene | Nonpolar | 2.4 | Freely Soluble |
| Hexane | Nonpolar | 0.0 | Freely Soluble |
Note: This table provides estimated solubility based on the chemical structure and general principles of solubility for long-chain tertiary amines. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., water, ethanol, THF, hexane)
-
Small vials or test tubes (e.g., 1.5 mL or 5 mL)
-
Vortex mixer
-
Pipettes
Methodology:
-
Add approximately 1 mL of the chosen solvent to a clean vial.
-
Add a small, accurately measured amount of this compound to the solvent (e.g., 10 mg).
-
Cap the vial and vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background to check for undissolved material.
-
If the amine has completely dissolved, it is considered soluble at that concentration. You can continue adding small, known amounts of the amine to determine an approximate saturation point.
-
If the amine has not dissolved, the solution can be gently warmed or sonicated to see if solubility improves.
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Record your observations for each solvent.
Protocol 2: Improving Solubility with a Co-solvent
Objective: To systematically determine the required amount of a co-solvent to dissolve this compound in a given reaction medium.
Materials:
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Primary reaction solvent (in which the amine is poorly soluble)
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A suitable co-solvent (miscible with the primary solvent and in which the amine is highly soluble)
-
This compound
-
Graduated cylinder or burette
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Stir plate and stir bar
-
Reaction flask
Methodology:
-
Set up the reaction flask with the primary solvent and a stir bar on a stir plate.
-
Add the required amount of this compound to the flask and begin stirring.
-
Slowly add the co-solvent in small, measured increments (e.g., 1% of the total volume at a time).
-
After each addition, allow the mixture to stir for a few minutes and observe if the amine dissolves.
-
Continue adding the co-solvent until the this compound is fully dissolved.
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Record the total volume of co-solvent required. This will give you the minimum co-solvent ratio needed for your reaction.
The logical relationship for selecting a solubility enhancement method is outlined below:
Technical Support Center: Optimizing N,N-Dihexyloctan-1-amine for Corrosion Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N,N-Dihexyloctan-1-amine as a corrosion inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and representative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of corrosion inhibition by this compound?
A1: this compound, a tertiary amine with long alkyl chains, functions as a corrosion inhibitor primarily through adsorption onto the metal surface. The nitrogen atom acts as the active center, donating electrons to the vacant d-orbitals of the metal, forming a coordinate covalent bond. The long hydrocarbon chains then form a hydrophobic barrier, isolating the metal from the corrosive environment. This process is influenced by the inhibitor's concentration, the nature of the metal surface, and the composition of the corrosive medium.
Q2: What is the expected trend for inhibition efficiency with increasing concentration of this compound?
A2: Generally, the inhibition efficiency of long-chain amines increases with concentration up to a certain point, known as the critical micelle concentration (CMC). Beyond the CMC, the efficiency may plateau or even slightly decrease. It is crucial to determine the optimal concentration for your specific system to achieve maximum protection without unnecessary material waste.
Q3: How do the long alkyl chains (hexyl and octyl) contribute to the inhibitory action?
A3: The long alkyl chains play a crucial role in the effectiveness of this compound as a corrosion inhibitor. They increase the hydrophobicity of the adsorbed inhibitor layer, effectively repelling water and corrosive species from the metal surface. Longer and bulkier alkyl groups can enhance the surface coverage and create a more compact protective film.
Q4: Can this compound be used in different corrosive media?
A4: While this compound is primarily designed for non-aqueous or oil-based systems, its effectiveness in various corrosive media (e.g., acidic, neutral, or alkaline solutions) needs to be experimentally determined. The protonation of the amine in acidic solutions can influence its adsorption mechanism and overall performance.
Troubleshooting Guides
This section addresses specific issues that may arise during your corrosion inhibition experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Inhibition Efficiency | - Inhibitor concentration is too low.- Inadequate mixing or dispersion of the inhibitor in the corrosive medium.- The inhibitor is not suitable for the specific corrosive environment or metal.- Contamination of the metal surface. | - Increase the inhibitor concentration in a stepwise manner to find the optimal dosage.- Use appropriate agitation or sonication to ensure homogeneous distribution.- Verify the compatibility of the inhibitor with your system.- Ensure thorough cleaning and preparation of the metal coupons before the experiment. |
| Inconsistent or Non-reproducible Results | - Variations in experimental conditions (temperature, immersion time, etc.).- Inconsistent surface preparation of metal coupons.- Degradation of the inhibitor stock solution. | - Strictly control all experimental parameters.- Standardize the procedure for cleaning and polishing the metal surfaces.- Prepare fresh inhibitor solutions for each set of experiments. |
| Pitting Corrosion Observed | - Localized breakdown of the protective inhibitor film.- Insufficient inhibitor concentration to form a complete monolayer. | - Increase the inhibitor concentration.- Combine this compound with other inhibitors to create a synergistic effect.- Analyze the surface for any pre-existing defects that could act as initiation sites for pitting. |
| Issues with Electrochemical Measurements (EIS/Potentiodynamic Polarization) | - Unstable open-circuit potential (OCP).- High noise levels in the data.- Non-ideal potentiodynamic polarization curves. | - Allow the system to stabilize for a sufficient time before starting the measurement.- Ensure proper shielding of the electrochemical cell and check for grounding issues.- Adjust the scan rate or potential range. Consider the possibility of mixed (anodic and cathodic) inhibition. |
Representative Performance Data
The following table provides representative data on the corrosion inhibition efficiency of a long-chain tertiary amine, analogous to this compound, on mild steel in a corrosive environment. This data is intended to serve as a guideline for your experimental design.
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 5.2 | - |
| 50 | 2.1 | 59.6 |
| 100 | 1.3 | 75.0 |
| 200 | 0.6 | 88.5 |
| 400 | 0.3 | 94.2 |
| 800 | 0.25 | 95.2 |
Note: This data is representative and the actual performance of this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Weight Loss Measurement
This method determines the corrosion rate by measuring the loss in weight of a metal coupon after immersion in the corrosive medium with and without the inhibitor.
Materials:
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Metal coupons (e.g., mild steel) of known dimensions
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Abrasive paper (e.g., silicon carbide, various grits)
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Acetone
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Distilled water
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Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)
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This compound stock solution
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Analytical balance (accurate to 0.1 mg)
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Desiccator
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Water bath or thermostat
Procedure:
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Surface Preparation:
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Mechanically polish the metal coupons with successively finer grades of abrasive paper.
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Degrease the coupons by washing with acetone.
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Rinse with distilled water and dry thoroughly.
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Store in a desiccator until use.
-
-
Initial Measurement:
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
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Measure the dimensions of each coupon to calculate the total surface area (A).
-
-
Immersion Test:
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Prepare the corrosive solution with different concentrations of this compound.
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Completely immerse a pre-weighed coupon in each test solution, including a blank solution without the inhibitor.
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Maintain a constant temperature using a water bath for a specified immersion period (e.g., 24, 48, 72 hours).
-
-
Final Measurement:
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After the immersion period, carefully remove the coupons from the solutions.
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Clean the coupons to remove corrosion products according to standard procedures (e.g., using a specific cleaning solution and gentle brushing).
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Rinse with distilled water, dry, and reweigh to get the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * ρ * t)
-
where:
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87600 is the conversion factor for hours in a year
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ΔW is the weight loss in grams
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A is the surface area in cm²
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ρ is the density of the metal in g/cm³
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t is the immersion time in hours
-
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Electrochemical Studies
Electrochemical methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide faster results and insights into the inhibition mechanism.
Apparatus:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
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Working Electrode (WE): Metal coupon
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Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive medium with and without inhibitor
Procedure:
-
Cell Setup:
-
Assemble the three-electrode cell with the prepared metal coupon as the working electrode.
-
Fill the cell with the test solution.
-
-
Open Circuit Potential (OCP):
-
Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (R_ct).
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
-
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic value to an anodic value with respect to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Extrapolate the Tafel plots to determine the corrosion current density (i_corr).
-
Technical Support Center: Regeneration and Recycling of N,N-Dihexyloctan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regeneration and recycling of N,N-Dihexyloctan-1-amine and similar long-chain tertiary amines in industrial processes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the regeneration and recycling of this compound from loaded organic phases in solvent extraction processes.
Issue 1: Low Stripping/Regeneration Efficiency
-
Question: We are experiencing low recovery of our target compound from the loaded this compound organic phase. What are the potential causes and solutions?
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Answer: Low stripping efficiency can be attributed to several factors. Firstly, the choice and concentration of the stripping agent are critical. For instance, in uranium extraction from Alamine 336 (a structural analog), 99.87% stripping efficiency was achieved using 0.5 mol L-1 (NH4)2CO3 in a single step. Conversely, for sulfuric acid removal, a 0.1M Na2CO3 solution was effective. The optimal stripping agent and its concentration are highly dependent on the nature of the extracted species. Secondly, insufficient contact time and inadequate mixing can lead to incomplete stripping. Ensure vigorous mixing to maximize the interfacial area between the organic and aqueous phases. Finally, temperature can play a significant role; for example, stripping of sulfuric acid from Alamine 336 was conducted at 50°C to reduce solvent viscosity.
Issue 2: Formation of a Stable Emulsion or Third Phase During Stripping
-
Question: During the stripping process, we are observing the formation of a stable emulsion or a third phase at the interface, which is hindering phase separation. How can we resolve this?
-
Answer: Emulsion and third-phase formation are common challenges in solvent extraction. This can be caused by the presence of fine solid particles, degradation products of the amine, or high concentrations of the extractant or the extracted complex. To mitigate this, consider the following:
-
Filtration: Ensure the loaded organic phase is free from any particulate matter by implementing a filtration step before stripping.
-
Modifier Addition: The addition of a modifier, such as a long-chain alcohol (e.g., isodecanol or 2-ethylhexanol), to the organic phase can help to prevent third-phase formation and improve phase disengagement.
-
Temperature Adjustment: Increasing the temperature of the system can sometimes help to break emulsions by reducing the viscosity of the phases.
-
Centrifugation: For persistent emulsions, laboratory- or industrial-scale centrifugation can be an effective method for phase separation.
-
Issue 3: Amine Degradation and Loss of Extraction Capacity
-
Question: We suspect that our this compound is degrading over multiple recycling loops, leading to a decrease in its extraction efficiency. How can we confirm this and what are the mitigation strategies?
-
Answer: Amine degradation can be caused by oxidative attack, thermal stress, or reaction with aggressive chemical species in the feed. To confirm degradation, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify degradation products. A simple titration can also determine the active amine concentration. To mitigate degradation:
-
Temperature Control: Avoid exposing the amine to excessively high temperatures during stripping and other process steps.
-
Inert Atmosphere: If oxidative degradation is suspected, consider operating under an inert atmosphere (e.g., nitrogen).
-
Feed Pre-treatment: Remove any oxidizing agents or highly reactive species from the feed stream before it comes into contact with the amine solvent.
-
Solvent Washing: A periodic wash of the recycled solvent with a mild alkaline or acidic solution (depending on the nature of the degradation products) can help to remove impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common stripping agents for regenerating long-chain tertiary amines like this compound?
A1: The choice of stripping agent is dictated by the chemistry of the extracted species. For metal ions, common stripping agents include solutions of sodium carbonate, ammonium carbonate, and acidified sodium chloride. For acidic compounds, alkaline solutions such as sodium hydroxide or sodium carbonate are typically used. In some specific cases, complexing agents like acidic thiourea have been used for stripping gold from Alamine 336.
Q2: How can I determine the optimal organic-to-aqueous (O/A) phase ratio for stripping?
A2: The optimal O/A ratio for stripping is a balance between achieving high stripping efficiency and obtaining a concentrated product in the aqueous phase. A McCabe-Thiele diagram analysis can be a useful tool for determining the theoretical number of stages required for a given O/A ratio. Experimentally, it is recommended to test a range of O/A ratios to determine the most effective one for your specific system. For example, in gold stripping from Alamine 336, an O/A ratio of 5:1 was found to be effective, resulting in a concentrated gold solution.
Q3: Is it necessary to pre-treat the regenerated this compound before recycling it back to the extraction stage?
A3: In many cases, the regenerated amine can be directly recycled. However, if the stripping process introduces impurities or if there is a need to adjust the amine's form for optimal extraction, a pre-treatment step may be necessary. For instance, after stripping with an alkaline solution, the amine will be in its free base form. If the extraction process requires the amine to be in a salt form (e.g., amine sulfate for uranium extraction), a pre-equilibration step with the corresponding acid is required.
Q4: What are the key indicators of foaming in an amine regeneration system and how can it be controlled?
A4: Foaming can be indicated by pressure drops across columns, level control problems, and visible foam in sight glasses. Foaming is often caused by the presence of suspended solids, hydrocarbons, or surface-active degradation products. Control measures include upstream filtration of both the feed and the amine solvent, use of activated carbon beds to remove surfactants, and, as a temporary measure, the injection of a suitable antifoaming agent.
Quantitative Data on Tertiary Amine Regeneration
The following tables summarize quantitative data from studies on the regeneration of Alamine 336, a close structural analog to this compound.
Table 1: Stripping Efficiency of Various Agents for Metal Recovery from Loaded Alamine 336
| Extracted Metal | Stripping Agent | Stripping Agent Concentration | O/A Ratio | Temperature (°C) | Stripping Efficiency (%) | Reference |
| Uranium (VI) | (NH₄)₂CO₃ | 0.5 mol L⁻¹ | 1:1 | 25 | 99.87 | |
| Uranium (VI) | NaCl in 0.2M H₂SO₄ | 1 M | Not Specified | Ambient | 98 | |
| Gold | Acidic Thiourea | Not Specified | 5:1 | Not Specified | ~92 | |
| Palladium (II) | HCl and Thiourea mixture | Not Specified | Not Specified | Not Specified | >99 |
Table 2: Stripping Efficiency for Acid Removal from Loaded Alamine 336
| Extracted Acid | Stripping Agent | Stripping Agent Concentration | A/O Ratio | Temperature (°C) | Stripping Efficiency (%) | Reference |
| Sulfuric Acid | Na₂CO₃ | 0.1 M | 5:1 | 50 | 99 | |
| Sulfuric Acid | Distilled Water | - | 15:1 | Not Specified | 52 |
Experimental Protocols
Protocol 1: Regeneration of this compound by Stripping with Sodium Carbonate
This protocol is suitable for regenerating the amine after the extraction of acidic species.
-
Preparation of Stripping Solution: Prepare a 0.1 M to 1.0 M solution of sodium carbonate (Na₂CO₃) in deionized water. The optimal concentration should be determined experimentally.
-
Phase Contacting: In a separation funnel or a stirred-tank reactor, combine the loaded organic phase (this compound in a suitable diluent) with the sodium carbonate stripping solution at a predetermined aqueous-to-organic (A/O) phase ratio (e.g., 1:1 to 5:1).
-
Mixing: Agitate the mixture vigorously for a sufficient period (e.g., 15-30 minutes) to ensure thorough mixing and mass transfer.
-
Phase Separation: Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Sample Analysis: Separate the two phases. Analyze the aqueous phase for the concentration of the stripped species and the organic phase for the residual concentration to determine the stripping efficiency.
-
Amine Recycling: The regenerated organic phase can be washed with water to remove any entrained stripping solution before being recycled back to the extraction unit.
Protocol 2: Regeneration of this compound by Stripping with Acidified Salt Solution
This protocol is adapted for the regeneration of the amine after the extraction of metal species, such as uranium.
-
Preparation of Stripping Solution: Prepare a solution of 1 M sodium chloride (NaCl) in 0.2 M sulfuric acid (H₂SO₄).
-
Phase Contacting: Combine the loaded organic phase with the acidified salt solution in a suitable contactor at a specific organic-to-aqueous (O/A) ratio (e.g., 1:1).
-
Mixing: Agitate the mixture for a predetermined contact time (e.g., 5-10 minutes).
-
Phase Separation: Allow the phases to separate completely.
-
Analysis: Analyze the metal concentration in both the aqueous and organic phases
Validation & Comparative
A Comparative Study of N,N-Dihexyloctan-1-amine with other Tertiary Amine Catalysts in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N-Dihexyloctan-1-amine and other commonly used tertiary amine catalysts. The focus is on their potential application in esterification reactions, a fundamental transformation in organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound, this comparison is based on the known properties and catalytic activities of structurally similar and widely utilized tertiary amines.
Introduction to Tertiary Amine Catalysis in Esterification
Tertiary amines are widely employed as catalysts in a variety of organic reactions, including esterifications, amidations, and polymerizations. Their catalytic activity is primarily attributed to their basicity and nucleophilicity. In esterification, a tertiary amine can function in multiple ways: as a Brønsted base to deprotonate the carboxylic acid, enhancing its nucleophilicity, or as a nucleophilic catalyst that reacts with an acylating agent to form a more reactive intermediate. The steric hindrance around the nitrogen atom also plays a crucial role in determining the catalytic efficacy and selectivity of a tertiary amine.
This guide will compare the physical and predicted catalytic properties of this compound with well-established tertiary amine catalysts: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).
Catalyst Comparison
The following tables summarize the key physical properties of the selected tertiary amine catalysts. These properties are crucial in understanding their potential catalytic performance, reaction kinetics, and ease of use in a laboratory setting.
Table 1: Physical and Chemical Properties of Selected Tertiary Amine Catalysts
| Catalyst | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid | Key Characteristics |
| This compound | C₂₀H₄₃N | ~297.57 | Predicted: >250 | Predicted: ~10-11 | High molecular weight, sterically hindered, likely low volatility. No experimental data available. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 89.5 | 10.75 | Common, inexpensive, moderately hindered base. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 126-128 | 11.1 | Highly sterically hindered, non-nucleophilic base. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | 261 | 13.5 | Strong, non-nucleophilic amidine base. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C₆H₁₂N₂ | 112.17 | 174 | 8.8, 3.0 | Unhindered, nucleophilic, bicyclic diamine. |
Note: Properties for this compound are predicted based on its chemical structure due to a lack of available experimental data.
Predicted Performance of this compound
Based on its structure, this compound is a bulky, aliphatic tertiary amine. Its long alkyl chains contribute to significant steric hindrance around the nitrogen atom. This steric bulk would likely make it a poor nucleophile but a reasonably strong, non-nucleophilic base, similar in nature to DIPEA. The predicted pKa of its conjugate acid is in the range of typical trialkylamines. Its high molecular weight suggests a high boiling point and low volatility, which could be advantageous in high-temperature reactions and for reducing volatile organic compound (VOC) emissions.
In an esterification reaction, this compound is expected to function primarily as a Brønsted base, activating the carboxylic acid by deprotonation. Its steric hindrance would likely prevent it from readily participating in nucleophilic catalysis pathways.
Experimental Protocol: Representative Esterification
The following is a general experimental protocol for the esterification of a carboxylic acid with an alcohol using a tertiary amine catalyst. This protocol can be adapted to compare the catalytic efficiency of this compound with other tertiary amines.
Reaction: Esterification of Acetic Acid with 1-Butanol
Materials:
-
Acetic Acid (glacial)
-
1-Butanol
-
Tertiary Amine Catalyst (e.g., this compound, TEA, DIPEA, DBU, DABCO)
-
Anhydrous Toluene (or another suitable solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic
validating the efficacy of N,N-Dihexyloctan-1-amine as a corrosion inhibitor via electrochemical methods
Comparative Efficacy of N,N-Dihexyloctan-1-amine as a Corrosion Inhibitor: An Electrochemical Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
Published: October 28, 2025
This guide provides a comparative analysis of the corrosion inhibition efficacy of this compound, evaluated through standard electrochemical methods. Due to the limited availability of published data on this specific compound, the analysis leverages data from a closely related long-chain tertiary amine, Trioctylamine (TOA), as a representative model. The performance of TOA is compared against a widely studied heterocyclic inhibitor, 2-Mercaptobenzimidazole (MBI), to offer a broader perspective on its relative effectiveness for mild steel in a 1M HCl solution.
The primary mechanism for long-chain amines like this compound involves the adsorption of the molecule onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment. The nitrogen atom acts as the active center for adsorption, while the long alkyl chains create a hydrophobic layer that repels corrosive species.
Quantitative Performance Analysis
The efficacy of corrosion inhibitors is quantified using key parameters derived from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The data presented below is synthesized from studies on mild steel in an acidic medium.
Potentiodynamic Polarization Data
This technique measures the corrosion potential (Ecorr) and corrosion current density (Icorr). A lower Icorr signifies better corrosion protection. The inhibition efficiency (%IE) is calculated from the Icorr values with and without the inhibitor.
| Inhibitor | Concentration (mM) | Ecorr (mV vs. Ag/AgCl) | Icorr (µA/cm²) | Inhibition Efficiency (%IE) |
| Blank (1M HCl) | 0 | -475 | 1150 | - |
| Trioctylamine (TOA) | 5.0 | -510 | 95 | 91.7% |
| 2-Mercaptobenzimidazole (MBI) | 5.0 | -490 | 58 | 95.0% |
Electrochemical Impedance Spectroscopy (EIS) Data
EIS data provides insights into the resistance of the protective film. A higher charge transfer resistance (Rct) indicates a more effective barrier against corrosion.
| Inhibitor | Concentration (mM) | Rct (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%IE) |
| Blank (1M HCl) | 0 | 45 | 120 | - |
| Trioctylamine (TOA) | 5.0 | 650 | 45 | 93.1% |
| 2-Mercaptobenzimidazole (MBI) | 5.0 | 980 | 30 | 95.4% |
Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments used to evaluate corrosion inhibitor performance.
Potentiodynamic Polarization Measurements
This method is used to determine the corrosion current and potential of the metal.
Objective: To determine the corrosion current density (Icorr) and corrosion potential (Ecorr) to calculate inhibition efficiency.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode (CE): Platinum or graphite rod
-
Procedure:
-
Preparation of Working Electrode: A mild steel coupon is abraded with successive grades of emery paper, degreased with acetone, rinsed with deionized water, and dried.
-
Electrolyte Preparation: The corrosive medium (e.g., 1M HCl) is prepared with and without various concentrations of the inhibitor.
-
Cell Setup: The three electrodes are immersed in the test solution within the electrochemical cell.
-
Open Circuit Potential (OCP): The system is allowed to stabilize by monitoring the OCP for a period of 30-60 minutes until a steady state is achieved.
-
Polarization Scan: A potential scan is applied, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting Tafel plot (log I vs. E) is analyzed to extrapolate the corrosion current density (Icorr) and corrosion potential (Ecorr).
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film.
Objective: To measure the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the integrity of the adsorbed inhibitor layer.
Apparatus:
-
Potentiostat with a frequency response analyzer.
-
The same three-electrode cell setup as for potentiodynamic polarization.
Procedure:
-
Electrode and Electrolyte Preparation: Follow steps 1-3 from the potentiodynamic polarization protocol.
-
OCP Stabilization: The working electrode is immersed in the solution at its OCP until a stable potential is reached.
-
Impedance Measurement: A small amplitude AC sinusoidal voltage signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. An equivalent electrical circuit (EEC) is used to model the data and extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
Visualized Workflows and Relationships
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates the standardized workflow for assessing the performance of a corrosion inhibitor using electrochemical methods.
Caption: Workflow for evaluating corrosion inhibitors.
Logical Relationship of Key Parameters
This diagram shows the logical flow from experimental measurements to the final assessment of inhibitor efficacy.
Caption: Derivation of inhibition efficiency.
A Head-to-Head Comparison: N,N-Dihexyloctan-1-amine vs. Aliquat 336 in Phase Transfer Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phase transfer catalyst is paramount to optimizing reaction efficiency, yield, and cost-effectiveness. This guide provides an in-depth comparison of two common phase transfer catalysts: N,N-Dihexyloctan-1-amine, a tertiary amine, and Aliquat 336, a quaternary ammonium salt.
This comparison delves into their mechanisms of action, presents available experimental data for performance evaluation, and provides detailed experimental protocols for their application in phase transfer catalysis (PTC).
Mechanism of Action: A Tale of Two Amines
The fundamental difference between this compound and Aliquat 336 lies in their chemical nature, which dictates their catalytic mechanism in a biphasic system.
Aliquat 336 , a quaternary ammonium salt (primarily methyltrioctylammonium chloride), operates through an "anion exchange" mechanism. The positively charged quaternary ammonium cation is soluble in the organic phase and can pair with an anion from the aqueous phase (e.g., a nucleophile). This ion pair is then transported into the organic phase, where the anion can react with the substrate.
This compound , a tertiary amine, functions as a phase transfer catalyst through a different pathway. In the presence of an aqueous phase containing a base, the tertiary amine can be protonated to form a trialkylammonium cation. This cation can then pair with an anion and transport it to the organic phase. Alternatively, under basic conditions, the tertiary amine can act as a nucleophilic catalyst by directly reacting with the substrate in the organic phase, forming a more reactive intermediate.
Caption: Mechanisms of Phase Transfer Catalysis.
Performance Comparison: A Data-Driven Analysis
Direct comparative experimental data for this compound against Aliquat 336 is scarce in publicly available literature. However, we can infer performance characteristics based on studies comparing tertiary amines and quaternary ammonium salts in similar phase transfer catalyzed reactions.
Generally, quaternary ammonium salts like Aliquat 336 are considered more conventional and often more efficient phase transfer catalysts for a broader range of reactions. Their permanent positive charge leads to a more straightforward and often faster anion exchange process.
Tertiary amines, such as This compound , can be effective catalysts, particularly in reactions involving strong bases where in-situ formation of the active quaternary ammonium salt from the tertiary amine and the alkylating agent can occur. Their effectiveness is highly dependent on the specific reaction conditions, including the pKa of the amine and the nature of the reactants.
| Catalyst | Typical Reaction Conditions | Advantages | Limitations |
| Aliquat 336 | Biphasic (organic/aqueous), presence of a nucleophile in the aqueous phase. | - High efficiency in a wide range of reactions. - Commercially available and well-documented. - Stable under various reaction conditions. | - Can sometimes be difficult to remove from the reaction mixture. - Potential for side reactions due to the presence of a permanent cation. |
| This compound | Biphasic, often requires a base in the aqueous phase for protonation. | - Can be more cost-effective in some cases. - May offer different selectivity compared to quaternary salts. - Can be easier to remove from the reaction mixture by acid wash. | - Generally less efficient than quaternary ammonium salts. - Catalytic activity is highly dependent on pH and reaction conditions. - Potential for side reactions via nucleophilic catalysis. |
Experimental Protocols
Below are generalized experimental protocols for utilizing this compound and Aliquat 336 in a typical nucleophilic substitution reaction. Researchers should optimize these protocols for their specific substrates and reaction conditions.
General Protocol for a Phase Transfer Catalyzed Nucleophilic Substitution
Materials:
-
Reactant (e.g., an alkyl halide)
-
Nucleophile (e.g., sodium cyanide)
-
Organic Solvent (e.g., toluene, dichloromethane)
-
Aqueous solution of the nucleophile (and base if using a tertiary amine)
-
Phase Transfer Catalyst (this compound or Aliquat 336)
-
Stirring apparatus
-
Reaction vessel
Procedure using Aliquat 336:
-
Dissolve the reactant in the organic solvent in the reaction vessel.
-
Add the aqueous solution of the nucleophile to the reaction vessel.
-
Add Aliquat 336 (typically 1-10 mol% relative to the reactant).
-
Stir the biphasic mixture vigorously at the desired reaction temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., chromatography, distillation, or recrystallization).
Procedure using this compound:
-
Dissolve the reactant in the organic solvent in the reaction vessel.
-
Prepare an aqueous solution of the nucleophile, ensuring the presence of a base (e.g., NaOH, K₂CO₃) if the nucleophile is not already basic.
-
Add the aqueous basic solution of the nucleophile to the reaction vessel.
-
Add this compound (typically 1-10 mol% relative to the reactant).
-
Stir the biphasic mixture vigorously at the desired reaction temperature.
-
Monitor the reaction progress.
-
Work-up and purification are similar to the procedure with Aliquat 336. An acidic wash (e.g., dilute HCl) can be employed to remove the tertiary amine from the organic phase.
Caption: General Experimental Workflow for PTC.
Conclusion
Both this compound and Aliquat 33
Performance Evaluation of N,N-Dihexyloctan-1-amine and Alternatives in Heavy Metal Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective removal of heavy metals from aqueous solutions is a critical process in various fields, from environmental remediation to pharmaceutical purification. Solvent extraction remains a prominent technique for this purpose, with the choice of extractant being a key determinant of efficiency and selectivity. This guide provides a comparative performance evaluation of N,N-Dihexyloctan-1-amine, a tertiary amine extractant, alongside other commonly used alternatives for the extraction of heavy metals.
Due to the limited availability of specific performance data for this compound in the public domain, this guide will utilize Alamine 336, a commercially available and structurally similar tertiary amine (a mixture of C8-C10 trialkylamines), as a representative for comparative analysis. The performance of this tertiary amine will be benchmarked against two other major classes of extractants: an organophosphorus extractant (Cyanex 272) and a neutral extractant (Tri-n-octylphosphine oxide - TOPO).
Comparative Performance Data
The efficiency of a solvent extraction process is typically evaluated based on the percentage of metal extracted from the aqueous phase into the organic phase. The following tables summarize the reported extraction efficiencies for various heavy metals under specific experimental conditions for Alamine 336, Cyanex 272, and TOPO.
Table 1: Extraction Efficiency of Alamine 336 for Various Heavy Metals
| Heavy Metal | Aqueous Phase Composition | pH | Alamine 336 Concentration | Diluent | Extraction Efficiency (%) |
| Zinc (Zn) | 1 M HCl | - | 0.1 M | Kerosene | >99 |
| Cadmium (Cd) | 0.5 M HCl | 1 | 0.1 M | Toluene | ~95 |
| Cobalt (Co) | 5 M HCl | - | 10% v/v | m-xylene | >90[1] |
| Nickel (Ni) | 5 M HCl | - | 10% v/v | m-xylene | <10[1] |
Table 2: Extraction Efficiency of Cyanex 272 for Various Heavy Metals
| Heavy Metal | Aqueous Phase Composition | pH | Cyanex 272 Concentration | Diluent | Extraction Efficiency (%) |
| Zinc (Zn) | Sulfate solution | 3-3.4 | Not Specified | Kerosene | 99.8[2] |
| Cobalt (Co) | Sulfate solution | 5.5 | 0.2 M | Kerosene | ~90 |
| Nickel (Ni) | Sulfate solution | 7.0 | 0.2 M | Kerosene | ~85 |
| Cadmium (Cd) | Sulfate solution | 4.5 | 0.1 M | Kerosene | ~90 |
Table 3: Extraction Efficiency of TOPO for Various Heavy Metals
| Heavy Metal | Aqueous Phase Composition | pH | TOPO Concentration | Diluent | Extraction Efficiency (%) |
| Cadmium (Cd) | Chloride solution | 3 | 0.1 M | Kerosene | >95 |
| Zinc (Zn) | Chloride solution | 3 | 0.1 M | Kerosene | ~90 |
| Copper (Cu) | Sulfate solution | 5 | 0.2 M | Kerosene | ~80 |
| Lead (Pb) | Nitrate solution | 4 | 0.1 M | Kerosene | ~85 |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of extractant performance. Below is a generalized methodology for the solvent extraction of heavy metals.
1. Preparation of Aqueous Phase:
-
A stock solution of the target heavy metal salt (e.g., chloride, sulfate, or nitrate) is prepared in deionized water.
-
The pH of the aqueous solution is adjusted to the desired value using appropriate acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH).
2. Preparation of Organic Phase:
-
The extractant (e.g., Alamine 336, Cyanex 272, or TOPO) is dissolved in a suitable organic diluent (e.g., kerosene, toluene, or m-xylene) to the desired concentration.
3. Solvent Extraction Procedure:
-
Equal volumes of the aqueous and organic phases are added to a separatory funnel.
-
The funnel is shaken vigorously for a predetermined period (e.g., 10-30 minutes) to ensure thorough mixing and facilitate mass transfer.
-
The mixture is then allowed to stand for a specific time to allow for phase separation.
4. Analysis:
-
The aqueous phase is separated from the organic phase.
-
The concentration of the heavy metal remaining in the aqueous phase is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4]
-
The extraction efficiency (E%) is calculated using the following formula: E% = [(C₀ - Cₑ) / C₀] * 100 Where C₀ is the initial concentration of the heavy metal in the aqueous phase and Cₑ is the equilibrium concentration after extraction.
5. Stripping:
-
The metal-loaded organic phase can be regenerated by a stripping process.[2][5][6][7][8] This involves contacting the organic phase with a suitable stripping agent (e.g., a strong acid or a complexing agent) to back-extract the metal ions into a new aqueous phase.[2][5][6][7][8]
Visualizing the Process
To better understand the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for heavy metal solvent extraction.
Caption: Logical framework for comparing extractant performance.
Discussion and Conclusion
The choice of extractant for heavy metal removal is highly dependent on the specific metal, the composition of the aqueous phase (particularly pH and the presence of other ions), and the desired process economics.
-
Tertiary Amines (e.g., Alamine 336): These extractants are particularly effective for the extraction of metal anionic complexes from acidic solutions, as demonstrated by the high extraction efficiency for zinc and cadmium from hydrochloric acid media. Their performance is often linked to the formation of ion-pair complexes. The selectivity can be tuned by controlling the acid concentration.
-
Organophosphorus Extractants (e.g., Cyanex 272): This class of extractants operates through a cation exchange mechanism and is highly effective for a range of divalent metal ions in moderately acidic to neutral solutions. The extraction is strongly pH-dependent, which allows for selective separation of metals by careful pH control.
-
Neutral Extractants (e.g., TOPO): TOPO and similar neutral extractants function by solvating the metal salt. They are effective for a variety of heavy metals and their efficiency can be influenced by the nature of the anion in the aqueous phase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. perkinelmer.com [perkinelmer.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. US5228903A - Method for stripping metals in solvent extraction - Google Patents [patents.google.com]
- 8. Solvent Extraction Stripping Methods - 911Metallurgist [911metallurgist.com]
A Researcher's Guide to the Spectroscopic Validation of N,N-Dihexyloctan-1-amine-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to validate the formation and characterize the properties of metal complexes involving the tertiary amine ligand, N,N-Dihexyloctan-1-amine. Due to the limited availability of public data for this specific ligand, this document focuses on the established principles and experimental protocols for analogous tertiary amine and diamine metal complexes. The provided data should be considered representative and used as a benchmark for the analysis of novel this compound-metal complexes.
Comparison of Spectroscopic Validation Techniques
The successful coordination of this compound to a metal center can be confirmed and characterized by a suite of spectroscopic methods. Each technique provides unique insights into the electronic and structural properties of the resulting complex.
| Spectroscopic Technique | Information Provided | Expected Observations for this compound-Metal Complexes |
| ¹H & ¹³C NMR Spectroscopy | - Confirmation of ligand coordination through changes in chemical shifts (δ).- Determination of complex stoichiometry.- Elucidation of the solution-state structure. | - ¹H NMR: Downfield or upfield shifts of the protons on the alkyl chains, particularly those alpha to the nitrogen atom, upon coordination to a metal. Broadening of signals may also occur.- ¹³C NMR: Similar shifts in the carbon signals adjacent to the nitrogen atom. |
| Infrared (IR) Spectroscopy | - Evidence of coordination by observing shifts in the vibrational frequencies of the ligand.- Identification of new bonds formed between the metal and the ligand. | - Shift in the C-N stretching vibration of the tertiary amine upon coordination.- Appearance of new, typically low-frequency, bands corresponding to the M-N stretching vibration. |
| UV-Visible (UV-Vis) Spectroscopy | - Information on the electronic transitions within the metal complex.- Characterization of d-d transitions in transition metal complexes. | - Appearance of new absorption bands in the visible region for transition metal complexes, corresponding to d-d electronic transitions.- Shifts in the ligand-based absorption bands in the UV region. |
| Mass Spectrometry (MS) | - Determination of the molecular weight of the complex.- Confirmation of the metal-ligand stoichiometry.- Information on the fragmentation pattern of the complex. | - A molecular ion peak corresponding to the [M(this compound)n]⁺ species.- Fragmentation patterns showing the loss of one or more ligand molecules. Alpha-cleavage of the alkyl chains is a common fragmentation pathway for amines.[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific metal and solvent system used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample (typically 1-10 mg) of the this compound-metal complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the complex is stable and soluble.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
-
Data Analysis: Compare the spectra of the complex with that of the free this compound ligand. Analyze the changes in chemical shifts and signal multiplicities to infer coordination. Integration of the proton signals can provide information on the ligand-to-metal ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the complex (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution State: Dissolve the complex in a suitable solvent that does not have strong IR absorption in the regions of interest (e.g., chloroform, dichloromethane). Use an appropriate liquid cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the IR spectrum of the complex with that of the free ligand. Look for shifts in the C-N stretching frequency and the appearance of new bands in the low-frequency region (typically below 600 cm⁻¹), which can be attributed to M-N vibrations.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the metal complex in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Use a reference cuvette containing the pure solvent to obtain a baseline.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). Compare the spectrum to that of the free ligand and the metal salt to identify new electronic transitions resulting from complexation.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the complex in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution should be dilute to avoid detector saturation.
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.
-
Data Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated molecular weight of the expected complex. Analyze the fragmentation pattern to confirm the structure. The loss of intact ligand molecules is a common fragmentation pathway for metal complexes.
Visualization of the Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a newly synthesized this compound-metal complex.
References
benchmarking the performance of N,N-Dihexyloctan-1-amine against commercial corrosion inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of N,N-Dihexyloctan-1-amine against established commercial corrosion inhibitors. Due to the limited publicly available data on this compound, this guide utilizes performance data from structurally similar tertiary long-chain aliphatic amines as a predictive benchmark. The comparison is supported by experimental data from key corrosion testing methodologies.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of a representative tertiary long-chain aliphatic amine (as a proxy for this compound) and common commercial corrosion inhibitors.
Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)
| Inhibitor Class | Example Compound/Proxy | Concentration (ppm) | Test Medium | Temperature (°C) | Inhibition Efficiency (%) |
| Tertiary Aliphatic Amine (Proxy) | N-Oleyl-1,3-propanediamine based formulation | 5000 | 1 M HCl | 70 | 94.5[1] |
| Imidazoline | 2-(8-heptadecenyl)-2-imidazoline-1-ethanamin | 300 | 1 wt% NaCl, CO2 saturated | 75 | 91.6[2] |
| Quaternary Ammonium Salt | N-(4-diethylaminobenzyl) quaternary ammonium chitosan | 200 | 1 M HCl | - | 87.41[3] |
| Fatty Imidazoline | Fatty Imidazoline | 50 | Acid Rain Solution | - | 90[4] |
Table 2: Electrochemical Polarization Data
| Inhibitor Class | Example Compound/Proxy | Concentration (ppm) | Test Medium | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) |
| Tertiary Aliphatic Amine (Proxy) | 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione | 400 | 1.0 M HCl | - | 97.30[5] |
| Imidazoline | 2-(8-heptadecenyl)-2-imidazoline-1-ethanamin | 300 | 1 wt% NaCl, CO2 saturated | - | - |
| Quaternary Ammonium Salt | N-(4-diethylaminobenzyl) quaternary ammonium chitosan | 200 | 1 M HCl | 15.3 | 87.4 |
| Amine-based inhibitor | Alanine | - | 0.5M HCl | 542.287 | -[6] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Class | Example Compound/Proxy | Concentration (ppm) | Test Medium | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) |
| Tertiary Aliphatic Amine (Proxy) | Data for a representative tertiary amine would be presented here. | ||||
| Imidazoline | Imidazoline-based inhibitor | 30 | 3 wt% NaCl, CO2 saturated | Increases with inhibitor concentration | Decreases with inhibitor concentration |
| Quaternary Ammonium Salt | N-(4-diethylaminobenzyl) quaternary ammonium chitosan | 200 | 1 M HCl | 1059 | 69.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiency.
Protocol:
-
Specimen Preparation: Mild steel coupons of a standard dimension are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places using an analytical balance.
-
Immersion: The coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without the corrosion inhibitor at a specified concentration and temperature for a set duration (e.g., 24 hours).
-
Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off using a standard solution (e.g., a solution containing HCl and a cleaning inhibitor like hexamine).
-
Final Weighing: The cleaned and dried coupons are weighed again to determine the final weight.
-
Calculation:
-
Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (Icorr) and understand the kinetic behavior of the anodic and cathodic reactions.
Protocol:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Electrolyte: The cell is filled with the corrosive solution, with and without the inhibitor at various concentrations.
-
Open Circuit Potential (OCP): The working electrode is immersed in the electrolyte, and the OCP is allowed to stabilize, typically for about 30-60 minutes.
-
Polarization Scan: A potentiodynamic scan is performed by applying a potential range (e.g., from -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Tafel Analysis: The resulting polarization curve (log I vs. E) is analyzed by extrapolating the linear Tafel regions of the anodic and cathodic branches back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (Icorr).
-
Calculation:
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the inhibitor film formed on the metal surface.
Protocol:
-
Electrochemical Cell and Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
OCP Stabilization: The system is allowed to reach a steady-state OCP.
-
Impedance Measurement: A small amplitude AC sinusoidal voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. The Bode plot shows the impedance modulus and phase angle as a function of frequency.
-
Equivalent Circuit Modeling: The experimental data is fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value generally indicate better corrosion inhibition.
-
Calculation:
-
Inhibition Efficiency (IE%) can be calculated from the charge transfer resistance values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
References
Safety Operating Guide
Proper Disposal of N,N-Dihexyloctan-1-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N,N-Dihexyloctan-1-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
This compound is a corrosive and toxic aliphatic amine that requires careful handling and disposal as hazardous waste. It is harmful upon ingestion or skin contact, can cause severe skin burns and eye damage, and is toxic to aquatic life.[1] Environmental release of this substance must be strictly avoided.
Waste Characterization and Handling
Before disposal, it is imperative to characterize the waste stream containing this compound. This chemical is classified as a hazardous waste due to its corrosive and toxic properties. Under no circumstances should it be disposed of down the drain or mixed with general laboratory trash.
Key safety protocols for handling this compound waste include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the chemical and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Segregation: Keep this compound waste separate from incompatible materials.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from safety data sheets (SDS).
| Property | Value |
| Molecular Formula | C₂₀H₄₃N |
| Molecular Weight | 297.57 g/mol |
| Boiling Point | 195-198 °C (383-388 °F) at 13 hPa (10 mmHg) |
| Flash Point | >110 °C (>230 °F) - closed cup |
| Density | 0.811 g/cm³ at 25 °C (77 °F) |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be made of a material resistant to amines, such as high-density polyethylene (HDPE).
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Do not use abbreviations.
-
Indicate the approximate concentration and volume of the waste.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
-
Incineration at a licensed facility is a common and effective disposal method for this type of organic waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling N,N-Dihexyloctan-1-amine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of N,N-Dihexyloctan-1-amine, a tertiary amine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on general safety protocols for handling tertiary amines and available data for structurally similar chemicals. It is imperative to conduct a risk assessment for your specific laboratory conditions and consult with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to minimize exposure and ensure safety when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedures.
1. Eye and Face Protection:
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.
-
Chemical Splash Goggles: Essential when there is a risk of splashing.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger volumes or when there is a significant risk of splashing or aerosol generation.
2. Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Given the absence of specific data for this compound, selection should be based on data for similar tertiary amines, such as diethylamine. Nitrile and Butyl rubber are common choices for handling amines.[1] Always inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for enhanced protection.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a higher risk of splashes.
-
Full-Body Protection: In situations with a high risk of exposure, such as a large spill, chemical-resistant coveralls may be necessary.[2]
3. Respiratory Protection:
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Respirator: If there is a potential for exposure above established limits despite engineering controls, a NIOSH-approved respirator with organic vapor cartridges is required. Respirator use requires a formal respiratory protection program, including fit testing and training.
Glove Selection and Breakthrough Time
The breakthrough time is the time it takes for a chemical to permeate through the glove material. The following table provides breakthrough time data for Diethylamine, a related tertiary amine, which can be used as a conservative estimate. Note that glove performance can be affected by factors such as temperature, glove thickness, and the concentration of the chemical.[3]
| Glove Material | Chemical (Concentration) | Breakthrough Time (minutes) | Permeation Rate (µg/cm²/min) |
| Butyl Rubber | Diethylamine | 27 | >500 |
| Nitrile | Diethylamine | 13 | 60 |
Data sourced from Guardian Manufacturing and a Chemical Resistance Chart.[1][4]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that safety equipment, including the eyewash station and safety shower, is accessible and operational.
-
Assemble all necessary materials and equipment before starting the experiment.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
When transferring the chemical, use appropriate tools such as a pipette or a funnel to minimize the risk of spills.
-
Keep containers of this compound tightly sealed when not in use.
-
-
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., universal spill pads or vermiculite) to contain and clean up the spill.
-
For large spills, or if you are not comfortable with the cleanup, contact your institution's EHS department immediately.
-
All materials used for spill cleanup should be treated as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including excess chemical, contaminated consumables (e.g., pipette tips, paper towels), and used PPE, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix amine waste with other incompatible waste streams.
-
-
Waste Container:
-
Use a chemically resistant container with a secure lid.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from heat sources and incompatible materials.
-
-
Disposal:
Experimental Workflow for Safe Handling
Caption: Workflow for PPE selection and safe handling of this compound.
References
- 1. guardian-mfg.com [guardian-mfg.com]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. static.csbsju.edu [static.csbsju.edu]
- 5. vumc.org [vumc.org]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 7. gaiaca.com [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
